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  • Product: 2-chloro-N-(2-iodophenyl)acetamide
  • CAS: 66947-88-4

Core Science & Biosynthesis

Foundational

Synthesis and Orthogonal Reactivity of 2-Chloro-N-(2-iodophenyl)acetamide: A Technical Whitepaper

Executive Summary & Mechanistic Rationale In modern drug discovery and complex heterocycle synthesis, bifunctional building blocks are critical for streamlining synthetic routes. 2-Chloro-N-(2-iodophenyl)acetamide (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and complex heterocycle synthesis, bifunctional building blocks are critical for streamlining synthetic routes. 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4)[1] is a highly versatile intermediate characterized by its orthogonal reactive handles: an electrophilic alkyl chloride and a cross-coupling-ready aryl iodide.

The synthesis of this compound relies on a modified Schotten-Baumann-type nucleophilic acyl substitution[2]. The primary amine of 2-iodoaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. However, the ortho-iodo substituent introduces significant steric hindrance and slightly reduces the nucleophilicity of the amine via inductive electron withdrawal. Consequently, driving the reaction to completion requires careful control of temperature, addition rate, and the use of an auxiliary non-nucleophilic base (such as triethylamine) to scavenge the generated hydrochloric acid[3].

G A 2-Iodoaniline (Nucleophile) D Tetrahedral Intermediate (Transient) A->D Nucleophilic Attack B Chloroacetyl Chloride (Electrophile) B->D Acylation C Base (e.g., Et3N) (Acid Scavenger) C->D Deprotonation E 2-chloro-N-(2-iodophenyl)acetamide (Target Product) D->E Chloride Elimination

Fig 1: Mechanistic workflow of the nucleophilic acyl substitution.

Experimental Protocol: Step-by-Step Methodology

As a self-validating system, this protocol incorporates in-process controls (IPCs) and mechanistic causality for each step to ensure high fidelity and reproducibility in the laboratory.

Reagents & Materials
  • 2-Iodoaniline: 10.0 mmol (2.19 g)

  • Chloroacetyl chloride: 12.0 mmol (1.35 g, ~0.96 mL)

  • Triethylamine (Et₃N): 15.0 mmol (1.52 g, ~2.1 mL)

  • Dichloromethane (DCM): 30 mL (Anhydrous)

Procedure
  • Preparation & Solvation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (10.0 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add triethylamine (15.0 mmol) to the solution.

    • Causality: Et₃N acts as an acid scavenger. Without it, the stoichiometric generation of HCl would protonate the unreacted 2-iodoaniline, forming an insoluble, unreactive anilinium salt, effectively stalling the reaction at a maximum of 50% conversion[3].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Acylation with acid chlorides is highly exothermic. Maintaining 0 °C prevents thermal runaway, suppresses the formation of di-acylated side products, and minimizes solvent evaporation.

  • Electrophile Addition: Dissolve chloroacetyl chloride (12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes[4].

    • Causality: Dropwise addition ensures the local concentration of the highly reactive electrophile remains low, favoring mono-acylation.

  • Reaction Propagation & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1 v/v) solvent system. The reaction is deemed complete when the UV-active 2-iodoaniline starting material spot is completely consumed.

  • Quenching & Workup: Dilute the mixture with additional DCM (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), followed by 1M aqueous HCl (20 mL), and finally brine (20 mL)[3].

    • Causality: The NaHCO₃ wash hydrolyzes and neutralizes any unreacted chloroacetyl chloride. The HCl wash removes residual Et₃N and any trace unreacted aniline.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from ethanol or purified via silica gel column chromatography to yield the pure title compound[2].

Quantitative Data & Analytical Characterization

The following table summarizes the expected physicochemical properties and analytical data for the synthesized compound, providing a benchmark for quality control.

ParameterValue / Description
Chemical Name 2-chloro-N-(2-iodophenyl)acetamide
CAS Number 66947-88-4[1]
Molecular Formula C₈H₇ClINO
Molecular Weight 295.50 g/mol [1]
Density 1.894 g/cm³[1]
Typical Yield 80% – 92%
Physical State Solid (typically off-white to yellowish crystalline powder)
Diagnostic ¹H NMR (CDCl₃) ~δ 8.2 (br s, 1H, NH), ~δ 7.8 (dd, 1H, Ar-H), ~δ 4.2 (s, 2H, CH₂-Cl)

Downstream Applications in Drug Development

The true value of 2-chloro-N-(2-iodophenyl)acetamide lies in its orthogonal reactivity. Because the conditions required to activate the alkyl chloride (Sₙ2 nucleophilic substitution) and the aryl iodide (transition-metal catalyzed cross-coupling) are vastly different, chemists can selectively functionalize one site without disturbing the other.

For instance, reacting the alkyl chloride with primary or secondary amines yields N-alkylated derivatives, which are common pharmacophores in antileishmanial[2] and anticancer agents. Subsequently, the aryl iodide can undergo intramolecular Heck or Buchwald-Hartwig amination to rapidly assemble complex indoles, oxindoles, or quinoxaline scaffolds.

G Core 2-chloro-N-(2-iodophenyl)acetamide Path1 Aryl Iodide Handle (Pd-Catalyzed) Core->Path1 Cross-Coupling Path2 Alkyl Chloride Handle (Nucleophilic) Core->Path2 SN2 Substitution Prod1 Indoles / Oxindoles Path1->Prod1 Intramolecular Cyclization Prod2 N-Alkylated Derivatives Path2->Prod2 Amine/Thiol Addition

Fig 2: Orthogonal reactivity pathways of the bifunctional intermediate.

References

  • Chemsrc. "2-Chloro-N-(2-iodophenyl)acetamide | CAS#:66947-88-4". Available at:[Link]

  • Lavorato, S. N., et al. "Synthesis, antileishmanial activity and QSAR studies of 2-chloro-N-arylacetamides". Brazilian Journal of Pharmaceutical Sciences, SciELO, 2017. Available at:[Link]

  • Google Patents. "US20190263802A1 - Compounds and method of use".
  • Royal Society of Chemistry. "Aza-Achmatowicz Rearrangement Coupled with Intermolecular Aza...". Available at:[Link]

Sources

Exploratory

2-Chloro-N-(2-iodophenyl)acetamide: Mechanism of Action, Covalent Targeting, and Bioorthogonal Applications

Executive Summary In the rapidly evolving landscape of chemical biology and targeted covalent inhibitors (TCIs), 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) emerges as a highly versatile, bifunctional probe. Unl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of chemical biology and targeted covalent inhibitors (TCIs), 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) emerges as a highly versatile, bifunctional probe. Unlike traditional pan-reactive alkylating agents, this molecule is engineered with two distinct mechanistic modules: an electrophilic chloroacetamide warhead for tunable cysteine alkylation, and a bioorthogonal 2-iodophenyl handle for downstream transition-metal-catalyzed functionalization. This whitepaper deconstructs its bipartite mechanism of action, evaluates its kinetic profile against classical haloacetamides, and provides self-validating protocols for its application in proteomic profiling and "tag-and-modify" workflows.

Part 1: The Electrophilic Warhead – Tunable Cysteine Alkylation

The SN2 Reaction Mechanism

The primary mechanism of action for 2-chloro-N-(2-iodophenyl)acetamide relies on the intrinsic electrophilicity of its α -carbon. The reaction with protein targets 1[1]. The highly nucleophilic thiolate anion (RS⁻) of a reactive cysteine residue attacks the α -carbon, displacing the chloride leaving group and forming a stable, irreversible thioether bond.

Because the transition state of this reaction is relatively early, the reaction rate is highly dependent on the pKa of the target cysteine; cysteines located in microenvironments that stabilize the thiolate form (such as enzyme active sites) are alkylated exponentially faster than solvent-exposed structural cysteines.

Kinetic Tuning: Chloroacetamide vs. Iodoacetamide

A critical design choice in chemical biology is the selection of the halogen leaving group. While iodoacetamide (IAA) is the historical standard for proteomic sample preparation, its extreme reactivity leads to significant off-target alkylation of lysine, histidine, and N-terminal amines[2].

By substituting iodine for chlorine at the α -position, 2-chloro-N-(2-iodophenyl)acetamide exhibits a higher activation energy barrier. This "tunable" reactivity makes α -chloroacetamides a3[3], as they restrict binding to hyper-reactive cysteines, thereby reducing pan-assay interference. However, researchers must account for artifactual modifications; recent proteomic studies demonstrate that while chloroacetamides reduce amine alkylation, they can 4[4].

Part 2: The Bioorthogonal Handle – Palladium-Catalyzed Cross-Coupling

Once the target protein is covalently modified, the 2-iodophenyl moiety serves as a bioorthogonal handle. Attaching bulky fluorophores directly to a covalent probe often causes severe steric hindrance, preventing the probe from entering the protein's binding pocket.

To circumvent this, 2-chloro-N-(2-iodophenyl)acetamide employs a "tag-and-modify" approach. The aryl iodide is biologically inert but highly reactive in5[5]. By introducing a water-soluble Palladium(II) catalyst and a boronic acid-functionalized reporter (e.g., a fluorophore or biotin), researchers can execute an on-protein Suzuki-Miyaura cross-coupling. The palladium catalyst undergoes oxidative addition into the C-I bond of the6[6], followed by transmetalation and reductive elimination to yield a stable biaryl linkage.

Part 3: Quantitative Data Presentation

The following table summarizes the kinetic and artifactual profiles of common haloacetamide warheads to guide rational probe selection.

Alkylating WarheadLeaving GroupRelative SN2 ReactivityCysteine SpecificityMax Met Oxidation RatePrimary Off-Target Risk
Iodoacetamide Iodide (I⁻)Very HighLow (Pan-reactive)2–5%N-term, Lys, His, Asp
Bromoacetamide Bromide (Br⁻)HighModerate~10%Lys, His
Chloroacetamide Chloride (Cl⁻)Moderate (Tunable)High (Cys-selective)Up to 40%Methionine Oxidation

Data synthesized from comparative proteomic artifact analyses[4].

Part 4: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and mandatory validation checkpoints.

Protocol 1: Cysteine Alkylation (Target Engagement)
  • Buffer Preparation: Suspend the target protein (10 µM) in 50 mM HEPES buffer (pH 7.4).

    • Causality: pH 7.4 maintains physiological relevance and ensures the target cysteine is partially in its reactive thiolate (RS⁻) form without accelerating the base-catalyzed hydrolysis of the chloroacetamide warhead.

  • Probe Incubation: Add 50 µM of 2-chloro-N-(2-iodophenyl)acetamide (from a 10 mM DMSO stock). Incubate for 2 hours at room temperature.

    • Causality: A 5-fold molar excess drives pseudo-first-order kinetics for the SN2 reaction while minimizing non-specific binding.

  • Quenching: Add 1 mM Dithiothreitol (DTT) and incubate for 15 minutes.

    • Causality: DTT contains highly nucleophilic thiols that rapidly scavenge unreacted probe, preventing off-target alkylation during downstream processing.

  • Validation Checkpoint (Crucial): Perform Intact Protein LC-MS. You must observe a mass shift of +259 Da (mass of the probe minus HCl). Do not proceed to Protocol 2 until target engagement is confirmed.

Protocol 2: On-Protein Suzuki-Miyaura Cross-Coupling
  • Catalyst Preparation: In a separate vial, mix 1 mM Na2PdCl4 with 2 mM sSPhos ligand in degassed water.

    • Causality: Traditional Pd catalysts require organic solvents that denature proteins. Na2PdCl4 with the highly polar sSPhos ligand ensures the active palladium complex remains soluble and stable in aqueous biological buffers.

  • Cross-Coupling: To the alkylated protein from Protocol 1, add 100 µM of a Fluorophore-Boronic Acid and 50 µM of the prepared Pd-catalyst complex. Incubate at 37°C for 1.5 hours.

    • Causality: The aryl iodide acts as the specific electrophile for the oxidative addition step of the catalytic cycle, ensuring the fluorophore is only attached where the probe bound.

  • Purification: Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Superdex 75).

    • Causality: SEC completely removes the small-molecule fluorophore and heavy metal catalyst, isolating the pure, tagged protein conjugate.

  • Validation Checkpoint: Perform in-gel fluorescence scanning (SDS-PAGE) to verify covalent attachment of the fluorophore to the protein band.

Part 5: Mechanistic Visualization

MoA_Pathway cluster_0 Phase 1: Covalent Target Engagement cluster_1 Phase 2: Bioorthogonal Functionalization Protein Target Protein (Reactive Cys-SH) Adduct Covalent Thioether Adduct (Aryl Iodide Handle) Protein->Adduct SN2 Alkylation (pH 7.4) Probe 2-Chloro-N-(2-iodophenyl)acetamide (Electrophilic Probe) Probe->Adduct -HCl Final Fluorescently Tagged Protein (Stable Biaryl Linkage) Adduct->Final Suzuki-Miyaura Cross-Coupling Tag Fluorophore-Boronic Acid (Reporter Tag) Tag->Final Catalyst Water-Soluble Pd(II) Catalyst (e.g., Na2PdCl4/sSPhos) Catalyst->Final Catalysis

Bifunctional MoA: SN2 cysteine alkylation followed by Pd-catalyzed bioorthogonal cross-coupling.

References

  • A Comparative Analysis of Chloroacetamide Reaction - Benchchem.
  • N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling - Benchchem.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - Journal of Proteome Research (ACS).
  • Transition Metal-mediated Bioorthogonal Protein Chemistry in Living Cells - Chemical Society Reviews (RSC).
  • Protein–Protein Cross-Coupling via Palladium–Protein Oxidative Addition Complexes

Sources

Foundational

biological activity of 2-chloro-N-(2-iodophenyl)acetamide

An In-Depth Technical Guide to the Biological Activity of 2-chloro-N-(2-iodophenyl)acetamide Abstract This guide provides a comprehensive technical overview of 2-chloro-N-(2-iodophenyl)acetamide, a halogenated acetamide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 2-chloro-N-(2-iodophenyl)acetamide

Abstract

This guide provides a comprehensive technical overview of 2-chloro-N-(2-iodophenyl)acetamide, a halogenated acetamide with significant, albeit largely unexplored, potential in medicinal chemistry. Direct research on the biological activity of this specific isomer is limited in publicly available literature. Therefore, this document adopts a structure-activity relationship (SAR) approach, inferring its potential anticancer and antimicrobial properties from well-documented activities of structurally analogous compounds. We will deconstruct the molecule into its core functional components—the reactive chloroacetamide warhead and the iodophenyl ring—to postulate mechanisms of action. Furthermore, this guide presents a complete, field-proven research framework, including detailed experimental protocols for synthesis, cytotoxicity screening, and antimicrobial evaluation, designed to empirically validate the hypothesized biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel halogenated organic molecules.

Part 1: Molecular Profile and Synthesis

Chemical Structure and Properties

2-chloro-N-(2-iodophenyl)acetamide belongs to the class of N-arylacetamides, characterized by an acetamide group linked to a halogen-substituted aromatic ring.[1] The specific arrangement of a chloroacetamide group and an ortho-positioned iodine atom suggests a unique combination of reactivity and steric/electronic properties.

  • IUPAC Name: 2-chloro-N-(2-iodophenyl)acetamide

  • Molecular Formula: C₈H₇ClINO

  • CAS Number: 10147-70-3[2]

  • Key Structural Features:

    • Electrophilic Center: The carbon atom adjacent to the chlorine in the acetamide group is highly electrophilic, making it susceptible to nucleophilic attack. This is a common feature in covalent inhibitors.[3]

    • Halogen-Rich Phenyl Ring: The presence of iodine in the ortho position influences the molecule's conformation and its ability to form halogen bonds, which can enhance binding affinity to biological targets.[4][5]

Rationale for Synthesis

The synthesis of 2-chloro-N-(2-iodophenyl)acetamide is typically achieved through a standard acylation reaction. This process involves the reaction of a nucleophilic amine (2-iodoaniline) with an acylating agent (chloroacetyl chloride).

G cluster_reactants Reactants cluster_products Products 2_iodoaniline 2-Iodoaniline reagent Base (e.g., Triethylamine) Inert Solvent (e.g., DCM) 2_iodoaniline->reagent + chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reagent + target_compound 2-chloro-N-(2-iodophenyl)acetamide hcl HCl reagent->target_compound Acylation reagent->hcl Byproduct

Caption: Synthesis pathway for 2-chloro-N-(2-iodophenyl)acetamide.

Detailed Synthesis Protocol

This protocol is adapted from standard methodologies for synthesizing N-chloro aryl acetamides.[6]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-iodoaniline (1.0 eq) in an inert solvent such as dichloromethane (DCM). Add a suitable base, like triethylamine (1.1 eq), to act as an acid scavenger.

  • Reaction: Cool the mixture in an ice bath to 0-5°C. Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature.

  • Incubation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[7][8]

Part 2: Postulated Biological Activity and Mechanisms

While direct experimental data for 2-chloro-N-(2-iodophenyl)acetamide is scarce, a robust hypothesis of its biological activity can be constructed based on the extensive literature on related chloroacetamide and halogenated aniline derivatives.

Potential Anticancer Activity

The chloroacetamide scaffold is a well-established pharmacophore in anticancer research.[3] Its activity is primarily attributed to its ability to act as an alkylating agent.

  • Mechanism of Action - Covalent Inhibition: The reactive chloroacetamide moiety can form covalent bonds with nucleophilic residues, such as cysteine, on target proteins.[3] A plausible mechanism involves the inhibition of key enzymes in cancer cell proliferation and survival, such as Glutathione S-transferase (GST), which is often overexpressed in tumor cells and contributes to drug resistance.[3] The alkylation of GST by the chloroacetamide can deplete cellular antioxidant defenses, leading to increased reactive oxygen species (ROS) and triggering apoptosis.[9]

  • Supporting Evidence from Analogs:

    • A derivative synthesized from the related 2-chloro-N-(4-iodophenyl)acetamide and 5-fluorouracil demonstrated significantly more potent cytotoxic activity against HeLa (cervical), HT-29 (colon), and MCF-7 (breast) cancer cells than 5-fluorouracil alone.[8] This highlights the value of the chloro-iodo-phenylacetamide scaffold in enhancing anticancer efficacy.

    • Other chloroacetamide derivatives bearing thiazole scaffolds have shown significant cytotoxicity against Jurkat (T-cell leukemia) and MDA-MB-231 (triple-negative breast cancer) cell lines.[3]

compound 2-chloro-N-(2-iodophenyl)acetamide cell Cancer Cell compound->cell gst Glutathione S-transferase (GST) compound->gst Covalent Inhibition (Alkylation of Cys) cell->gst ros ↑ Reactive Oxygen Species (ROS) gst->ros Depletes Glutathione apoptosis Apoptosis ros->apoptosis

Caption: Postulated mechanism for anticancer activity via GST inhibition.

Potential Antimicrobial Activity

Chloroacetamides are known for their broad-spectrum antimicrobial properties.[10] The combination of a reactive group and a lipophilic, halogenated ring is key to this activity.

  • Mechanism of Action - Membrane Disruption & Enzyme Inhibition: The lipophilicity imparted by the iodophenyl ring likely facilitates the compound's passage through the phospholipid bilayers of bacterial and fungal cell membranes.[11] Once inside the cell, the chloroacetamide group can alkylate essential enzymes involved in microbial metabolism and cell wall synthesis, leading to cell death.[12]

  • Supporting Evidence from Analogs:

    • Studies on N-(substituted phenyl)-2-chloroacetamides show efficacy against Gram-positive bacteria like Staphylococcus aureus (including MRSA), Gram-negative bacteria like Escherichia coli, and the yeast Candida albicans.

    • The presence of a chlorine atom on the acetamide group has been shown to be critical for activity. For instance, 2-chloro-N-(2-hydroxyphenyl)acetamide was active against C. albicans, while its non-chlorinated analog was not.[12]

    • A related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated bactericidal activity against Klebsiella pneumoniae and showed a synergistic effect when combined with carbapenem antibiotics like meropenem and imipenem.[10]

Part 3: Proposed Research Framework for Biological Characterization

To move from hypothesis to empirical data, a structured experimental workflow is essential. The following protocols provide a robust starting point for evaluating the .

cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Primary Screening cluster_moa Phase 3: Mechanism of Action synthesis Synthesis & Purification of Target Compound cytotoxicity Cytotoxicity Assay (MTT on Cancer Lines) synthesis->cytotoxicity antimicrobial Antimicrobial Assay (MIC Determination) synthesis->antimicrobial ic50 Determine IC50 (If Cytotoxic) cytotoxicity->ic50 Active? moa MoA Studies (e.g., Caspase Assay, GST Inhibition) ic50->moa

Caption: Experimental workflow for characterizing biological activity.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.[13]

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 2-chloro-N-(2-iodophenyl)acetamide in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound to obtain a range of concentrations.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation

Quantitative data should be summarized for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

Compound HeLa HT-29 MCF-7
2-chloro-N-(2-iodophenyl)acetamide TBD TBD TBD

| Doxorubicin (Control) | ~0.1 | ~0.5 | ~0.2 |

Table 2: Hypothetical Antimicrobial Data (MIC in µg/mL)

Compound S. aureus E. coli C. albicans
2-chloro-N-(2-iodophenyl)acetamide TBD TBD TBD
Ciprofloxacin (Control) ~1 ~0.1 N/A

| Fluconazole (Control) | N/A | N/A | ~2 |

Conclusion and Future Directions

2-chloro-N-(2-iodophenyl)acetamide is a molecule of significant interest, positioned at the intersection of established pharmacophores. Based on robust structure-activity relationship data from closely related analogs, it is strongly hypothesized to possess both anticancer and antimicrobial properties, likely mediated by covalent modification of key cellular enzymes. The reactive chloroacetamide moiety serves as the functional "warhead," while the iodophenyl group provides the lipophilicity and potential for enhanced target binding necessary for biological activity.

The lack of direct empirical data represents a clear research opportunity. The experimental framework provided in this guide offers a clear, logical, and efficient path to characterizing the compound's biological profile. Successful validation of its cytotoxic or antimicrobial activity would open avenues for further investigation, including mechanism-of-action studies, in vivo efficacy testing in animal models, and the synthesis of novel derivatives to optimize potency and selectivity.

References

  • EvitaChem. (n.d.). Buy 2-chloro-N-(2-chloro-4-iodophenyl)acetamide (EVT-13720316).
  • BenchChem. (n.d.). 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide.
  • Premier Publishing. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]

  • CyberLeninka. (n.d.). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the In Vitro Cytotoxicity of 2-chloro-N-(pyridin-4-yl)acetamide and Structurally Related Compounds.
  • Ahmed, R., et al. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. South Eastern European Journal of Public Health. Retrieved from [Link]

  • Wang, Y., et al. (2018). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 16(5), 4255-4262. Available at: [Link]

  • ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Retrieved from [Link]

  • Jakovljević, K., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. Available at: [Link]

  • Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientia Pharmaceutica, 84(2), 323-340. Available at: [Link]

  • Cordeiro, L. V. C., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1). Available at: [Link]

  • ResearchGate. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Retrieved from [Link]

  • Wu, Y-W., et al. (2020). Synthesis and Antibacterial Activities of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. Iconic Research And Engineering Journals, 3(12), 144-147. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
  • Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Available at: [Link]

  • Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Retrieved from [Link]

  • Cordeiro, L. V. C., et al. (2022). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 27(21), 7486. Available at: [Link]

  • ResearchGate. (2026). N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxicity Evaluation. Retrieved from [Link]

  • NextSDS. (n.d.). 2-CHLORO-N-(2-IODOPHENYL)ACETAMIDE — Chemical Substance Information. Retrieved from [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(12). Available at: [Link]

  • Stancova, V., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Toxics, 10(6), 325. Available at: [Link]

Sources

Exploratory

Advanced Synthesis and Divergent Applications of 2-Chloro-N-(2-iodophenyl)acetamide Derivatives

Introduction and Mechanistic Rationale In the realm of modern drug discovery and complex alkaloid synthesis, the strategic design of bifunctional building blocks is paramount. 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 669...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the realm of modern drug discovery and complex alkaloid synthesis, the strategic design of bifunctional building blocks is paramount. 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) stands out as a highly versatile, orthogonally reactive scaffold[1].

The architectural brilliance of this molecule lies in its dual reactive centers:

  • The Aryl Iodide Moiety: The weak C(sp²)–I bond is perfectly primed for oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)), enabling downstream cross-coupling reactions such as the Buchwald-Hartwig amination or Heck cyclizations[2].

  • The α -Chloroacetamide Group: The highly electrophilic C(sp³)–Cl bond undergoes facile bimolecular nucleophilic substitution (S N​ 2) with amines, thiols, or alkoxides. Alternatively, under strongly basic conditions, it can form an enolate that participates in intramolecular α -arylation to construct spirocyclic systems[3].

This guide details the core synthesis of this scaffold and explores its divergent transformation into two highly privileged pharmacophores: 1,2,3,4-tetrahydroquinoxalin-2-ones and 3-substituted oxindoles [4].

Divergent Synthetic Workflow

The following diagram illustrates the strategic divergence from the core scaffold into two distinct heterocyclic classes, depending on the sequence of nucleophilic substitution and palladium-catalyzed cross-coupling.

DivergentSynthesis A 2-Iodoaniline + Chloroacetyl Chloride B 2-Chloro-N-(2-iodophenyl)acetamide (Core Scaffold) A->B Et3N, DCM 0 °C to RT C 2-(Alkylamino)-N-(2-iodophenyl)acetamide B->C R-NH2, K2CO3 SN2 Displacement E 3-Substituted Oxindoles B->E Pd(OAc)2, Ligand Cs2CO3, DMF, 80 °C D 1,2,3,4-Tetrahydroquinoxalin-2-ones C->D Pd2(dba)3, Ligand NaOtBu, Toluene, 100 °C

Caption: Divergent synthetic workflow from the 2-chloro-N-(2-iodophenyl)acetamide core scaffold.

Core Synthesis: 2-Chloro-N-(2-iodophenyl)acetamide

The synthesis of the core scaffold relies on the Schotten-Baumann-type acylation of 2-iodoaniline with chloroacetyl chloride[1].

Causality & Experimental Design

The reaction is highly exothermic and prone to yielding di-acylated byproducts if not strictly controlled.

  • Temperature Control: Dropwise addition at 0 °C suppresses the kinetic formation of the di-acylated impurity.

  • Acid Scavenging: Triethylamine (Et 3​ N) is utilized not merely as a base, but to neutralize the HCl byproduct in real-time. Failure to remove HCl results in the protonation of the weakly nucleophilic 2-iodoaniline, stalling the reaction.

Self-Validating Protocol
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodoaniline (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (12.0 mmol, 1.2 eq). Cool the mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Acylation: Dissolve chloroacetyl chloride (11.0 mmol, 1.1 eq) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes via an addition funnel.

  • Monitoring (Validation): Allow the reaction to warm to room temperature. Monitor via TLC (Eluent: 3:1 Hexanes/EtOAc). The reaction is complete when the UV-active aniline spot (R f​ ~0.7) disappears, replaced by a lower R f​ amide spot (R f​ ~0.4).

  • Workup: Quench with saturated aqueous NaHCO 3​ (30 mL) to destroy unreacted acid chloride. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual Et 3​ N and unreacted aniline, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. The product typically precipitates as an off-white solid, validating high crude purity. Recrystallize from ethanol if necessary.

Pathway A: Synthesis of 1,2,3,4-Tetrahydroquinoxalin-2-ones

This pathway involves a two-step cascade: an initial S N​ 2 amination followed by an intramolecular2[2] to close the six-membered pyrazine ring[4].

Causality & Experimental Design
  • Base Selection (NaOtBu): In the cross-coupling step, sodium tert-butoxide is critical. Its high pK a​ efficiently deprotonates the secondary amine intermediate, driving the formation of the palladium-amido complex required for reductive elimination.

  • Ligand Selection: A bidentate ligand like BINAP or a sterically demanding monodentate ligand like XPhos is required to stabilize the active Pd(0) species and accelerate oxidative addition into the sterically hindered ortho-iodide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition [Pd(II)(Ar)IL_n] Pd0->OA + Aryl Iodide (Core Scaffold) Coord Amine Coordination & Deprotonation OA->Coord + Base (NaOtBu) - HI RE Reductive Elimination (C-N Bond Formation) Coord->RE Intramolecular Rearrangement RE->Pd0 - Tetrahydroquinoxalin-2-one Product Release

Caption: Palladium-catalyzed intramolecular Buchwald-Hartwig amination catalytic cycle.

Self-Validating Protocol (Cyclization Step)
  • Setup: In an oven-dried Schlenk tube, combine the 2-(alkylamino)-N-(2-iodophenyl)acetamide intermediate (1.0 mmol), Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol, 1.5 eq).

  • Degassing: Evacuate and backfill the tube with argon three times. This is a strict requirement; oxygen will irreversibly oxidize the Pd(0) catalyst, turning the solution black and halting the reaction.

  • Reaction: Add anhydrous, degassed toluene (10 mL). Seal the tube and heat to 100 °C for 12 hours.

  • Validation: The reaction mixture will transition from a dark red/purple (Pd 2​ (dba) 3​ ) to a homogenous yellow/orange solution. The precipitation of NaI on the walls of the flask serves as a visual, self-validating indicator of successful halide abstraction.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Pathway B: Synthesis of 3-Substituted Oxindoles

Alternatively, treating the core scaffold with a strong base in the presence of a palladium catalyst triggers an3 to form oxindoles, which are vital precursors for spirocyclic alkaloid natural products[3].

Here, the base (e.g., Cs 2​ CO 3​ ) generates an enolate at the α -carbon of the chloroacetamide. Following oxidative addition of Pd(0) into the C-I bond, the enolate attacks the Pd(II) center, displacing the chloride, followed by reductive elimination to yield the 3-chlorooxindole core.

Quantitative Data Presentation

The table below summarizes the optimized catalytic conditions and expected yields for the divergent pathways based on established literature parameters.

Target ScaffoldStarting MaterialCatalyst SystemBaseSolvent / TempExpected Yield
Core Scaffold 2-Iodoaniline + Chloroacetyl ClNoneEt 3​ N (1.2 eq)DCM / 0 °C to RT92 - 95%
S N​ 2 Intermediate Core Scaffold + Primary AmineNoneK 2​ CO 3​ (2.0 eq)DMF / 60 °C85 - 90%
Quinoxalin-2-one S N​ 2 IntermediatePd 2​ (dba) 3​ (2 mol%) + XPhosNaOtBu (1.5 eq)Toluene / 100 °C78 - 88%
3-Chlorooxindole Core ScaffoldPd(OAc) 2​ (5 mol%) + P(o-tol) 3​ Cs 2​ CO 3​ (2.0 eq)DMF / 80 °C70 - 82%

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Foundational

safety and handling of 2-chloro-N-(2-iodophenyl)acetamide

Whitepaper: Safety, Handling, and Operational Workflows for 2-Chloro-N-(2-iodophenyl)acetamide in Drug Development Executive Summary 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) is a bifunctional building block w...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Safety, Handling, and Operational Workflows for 2-Chloro-N-(2-iodophenyl)acetamide in Drug Development

Executive Summary

2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) is a bifunctional building block widely utilized in medicinal chemistry. Featuring both an electrophilic α -chloroacetamide moiety and a cross-coupling-ready ortho-iodophenyl group, it serves as a critical intermediate for synthesizing complex heterocycles. However, the exact structural features that make it synthetically valuable also impart significant toxicological risks. This guide provides an in-depth, self-validating framework for the safe handling, risk mitigation, and experimental manipulation of this compound in professional laboratory settings.

Chemical Profiling and Toxicological Causality

To design an effective safety protocol, one must understand the molecular causality of the hazards. The α -chloroacetamide group is a well-documented alkylating agent. It undergoes rapid SN​2 displacement when exposed to biological nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in proteins and intracellular glutathione (GSH).

This covalent modification is the root cause of its primary health hazards:

  • Skin Sensitization and Irritation: Alkylation of epidermal proteins leads to haptenization, triggering an immune-mediated contact dermatitis[1].

  • Ocular Damage: The compound can cause severe eye irritation or permanent damage upon contact due to rapid reaction with corneal proteins[2].

ToxicityMechanism A 2-Chloro-N-(2-iodophenyl)acetamide (Electrophile) C SN2 Alkylation Reaction A->C B Cellular Nucleophiles (GSH, Cysteine Residues) B->C D Covalent Adduct Formation C->D E Cellular Stress / Sensitization D->E

Mechanism of cellular toxicity via SN2 alkylation by alpha-chloroacetamides.

Physicochemical Properties & Handling Implications

Understanding the physical state of the chemical dictates the engineering controls required to handle it safely.

PropertyValueCausality / Relevance to Handling
CAS Number 66947-88-4Primary identifier for inventory and SDS tracking[3].
Molecular Weight 295.50 g/mol Required for precise stoichiometric calculations in cross-coupling reactions[4].
Boiling Point 394.9 ºC (at 760 mmHg)Low volatility at room temperature; inhalation risk is primarily from aerosolized dust rather than vapors[4].
Density 1.894 g/cm³High density due to the heavy iodine atom; impacts solvent suspension and requires vigorous stirring[4].
Electrophilicity High ( α -chloro)Rapidly reacts with skin proteins; necessitates strict barrier PPE to prevent sensitization[1].

Laboratory Safety Protocols & Engineering Controls

Trustworthy safety systems rely on redundancy. Handling 2-chloro-N-(2-iodophenyl)acetamide requires a multi-tiered approach to prevent exposure.

  • Engineering Controls: All operations involving the solid powder or concentrated solutions must be conducted within a standard chemical fume hood with a face velocity of 80-100 fpm. Because the boiling point is exceptionally high[4], the primary airborne risk is particulate dust generated during weighing or transfer.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 5 mil thickness). The outer glove must be changed immediately if contamination is suspected, as alkylating agents can permeate compromised elastomers over time.

    • Eye Protection: Tight-fitting chemical splash goggles. Standard safety glasses are insufficient due to the risk of severe eye damage[2].

    • Body: A fully buttoned, flame-resistant laboratory coat.

Experimental Protocol: Safe Weighing, Transfer, and Decontamination

The following methodology provides a self-validating workflow for handling the compound, ensuring that every step includes a verification of safety.

Objective: To manipulate the solid compound without generating airborne particulates and to chemically neutralize any residual contamination.

Phase 1: Enclosed Weighing (Dust Mitigation)

  • Preparation: Tare a sealable glass vial (Vial A) on an analytical balance located outside the fume hood.

  • Transfer: Move Vial A into the certified chemical fume hood.

  • Dispensing: Using a static-free, grounded spatula, dispense the required mass of 2-chloro-N-(2-iodophenyl)acetamide into Vial A.

  • Containment: Cap Vial A tightly while still deep within the hood.

  • Surface Decontamination: Wipe the exterior of Vial A with a laboratory tissue dampened with 70% isopropanol.

  • Verification: Transfer the capped, decontaminated Vial A back to the balance to verify the precise mass. Causality Insight: Weighing fine powders in a fume hood often leads to turbulence and mass instability. This closed-system weighing technique prevents the dissemination of reactive dust into the general laboratory environment while ensuring accurate stoichiometry.

Phase 2: Solubilization and Reaction Setup

  • Return Vial A to the fume hood.

  • Introduce the reaction solvent (e.g., anhydrous DMF or DMSO) directly into the vial using a syringe through a septum.

  • Agitate until fully dissolved. Causality Insight: The high density of the compound (1.894 g/cm³)[4] causes it to settle rapidly; vigorous stirring is required to ensure complete dissolution before adding subsequent reagents (e.g., palladium catalysts).

Phase 3: Quenching and Equipment Decontamination

  • Bath Preparation: Prepare a quenching bath consisting of 1M Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Submersion: Submerge all spatulas, empty vials, and contaminated glassware into the quenching bath for a minimum of 2 hours. Causality Insight: The thiosulfate ion is a potent, non-toxic nucleophile. It rapidly undergoes an SN​2 reaction with the α -chloroacetamide, displacing the chloride ion and converting the hazardous electrophile into a benign, water-soluble Bunte salt (thiosulfate adduct). This chemical neutralization is far safer than relying solely on solvent washing.

  • Disposal: Dispose of the quenched solution as aqueous chemical waste.

Workflow Start Pre-Experiment Risk Assessment PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Closed-System Weighing Hood->Weigh Quench Thiosulfate Quench Weigh->Quench Waste Halogenated Waste Disposal Quench->Waste

Standard operating procedure for safe handling and disposal of halogenated acetamides.

Storage and Waste Management

Storage: Store the compound in a cool, dry, well-ventilated area, away from strong bases, oxidizing agents, and primary amines. It should be kept in a tightly sealed, light-resistant container to prevent the photolytic degradation of the carbon-iodine bond.

Waste Management: Unreacted 2-chloro-N-(2-iodophenyl)acetamide and its organic solutions must be segregated into designated halogenated organic waste streams. Never mix with incompatible waste (e.g., concentrated acids or amines) to prevent uncontrolled exothermic reactions.

References

  • Title: 2-Chloro-N-(2-iodophenyl)acetamide | CAS#:66947-88-4 Source: Chemsrc URL: [Link]

  • Title: 2-chloroacetanilide — Chemical Substance Information (Analog Hazard Proxy) Source: NextSDS URL: [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Bifunctional Utility of 2-Chloro-N-(2-iodophenyl)acetamide in Heterocyclic Synthesis

Executive Summary 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) is a highly versatile, bifunctional building block widely utilized in the pharmaceutical and agrochemical industries[1]. Characterized by two orthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) is a highly versatile, bifunctional building block widely utilized in the pharmaceutical and agrochemical industries[1]. Characterized by two orthogonally reactive sites—an electrophilic α -chloroacetamide moiety and an oxidatively labile ortho-iodoaryl group—this substrate enables the rapid assembly of complex, privileged heterocyclic scaffolds. This application note provides an authoritative guide on leveraging this compound for the synthesis of oxindoles, 1,4-benzothiazines, and quinoxalin-2(1H)-ones, detailing the mechanistic causality and self-validating protocols required for successful implementation.

Physicochemical & Structural Profiling

Understanding the physical properties of the substrate is critical for solvent selection, reaction temperature optimization, and downstream purification.

PropertyValueRelevance to Synthesis
Chemical Formula C 8​ H 7​ ClINODefines mass balance and isotopic distribution for MS analysis.
Molecular Weight 295.50 g/mol Essential for precise stoichiometric calculations[1].
Reactive Handle 1 α -ChloroacetamideHighly susceptible to S N​ 2 nucleophilic displacement.
Reactive Handle 2 Aryl IodidePrimed for transition-metal oxidative addition (Pd, Cu).
Solubility Profile Soluble in DMF, THF, DMSODictates the use of polar aprotic solvents for cross-coupling.

Mechanistic Rationale: Orthogonal Reactivity

The synthetic power of 2-chloro-N-(2-iodophenyl)acetamide lies in the distinct activation energies required to engage its two reactive sites.

  • The S N​ 2 Pathway : The C-Cl bond is activated by the adjacent electron-withdrawing carbonyl group, which significantly lowers the LUMO energy. This allows nucleophiles (amines, thiols, phenols) to displace the chloride at ambient or mildly elevated temperatures without affecting the C-I bond.

  • The Cross-Coupling Pathway : The C-I bond is exceptionally weak compared to C-Br or C-Cl bonds, making it the ideal candidate for oxidative addition by low-valent transition metals, such as Pd(0) or Cu(I), typically requiring elevated temperatures (80–110 °C) and specific ligand environments[2].

This orthogonality allows chemists to perform sequential, one-pot cascade reactions: a nucleophilic substitution followed by an intramolecular cross-coupling, completely bypassing the need for intermediate purification or protecting group manipulations[3].

Workflow 1: Synthesis of 3-Substituted Oxindoles via Intramolecular Heck-Type Cyclization

Oxindoles (indolin-2-ones) are core motifs in numerous spirocyclic alkaloids and pharmaceutical agents[4]. By subjecting 2-chloro-N-(2-iodophenyl)acetamide to palladium catalysis in the presence of a base, the molecule undergoes an intramolecular α -arylation (Heck-type cyclization) to form the 5-membered oxindole ring.

Mechanistic Pathway

The catalytic cycle begins with the oxidative addition of Pd(0) into the C-I bond. Concurrently, a mild base deprotonates the acidic α -carbon of the chloroacetamide, forming an enolate. Intramolecular carbopalladation followed by reductive elimination yields the oxindole and regenerates the Pd(0) catalyst[4].

Pd_Cyclization Start 2-Chloro-N-(2-iodophenyl)acetamide OxAdd Oxidative Addition (Arylpalladium(II) Iodide) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Enolate Base-Mediated Enolate Formation OxAdd->Enolate Base (e.g., Et3N) Cyclization Intramolecular Carbopalladation Enolate->Cyclization RedElim Reductive Elimination (-HCl) Cyclization->RedElim RedElim->Pd0 Recycle Product Oxindole Scaffold RedElim->Product

Mechanism of Palladium-Catalyzed Intramolecular Oxindole Synthesis
Self-Validating Protocol: Oxindole Synthesis
  • Preparation : In an oven-dried Schlenk flask, add 2-chloro-N-(2-iodophenyl)acetamide (1.0 equiv, 1.0 mmol), Pd(OAc) 2​ (0.05 equiv, 5 mol%), and PPh 3​ (0.10 equiv, 10 mol%).

  • Atmosphere Exchange : Evacuate and backfill the flask with dry Argon three times. Causality: Oxygen rapidly degrades the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Solvent & Base Addition : Inject anhydrous, degassed acetonitrile (10 mL) followed by triethylamine (2.5 equiv).

  • Thermal Activation : Heat the mixture to 80 °C.

  • Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should convert to a highly UV-active lower spot ( Rf​≈0.3 ). If the reaction stalls, check for palladium black precipitation (indicating ligand degradation).

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo. Purify via flash chromatography.

Workflow 2: Synthesis of 1,4-Benzothiazines via Tandem S N​ 2 / C-S Cross-Coupling

1,4-Benzothiazines are critical pharmacophores for neuroprotective and anti-inflammatory agents. The synthesis utilizes a tandem approach: nucleophilic attack by a thiol followed by Copper-catalyzed intramolecular C-S bond formation[3].

Self-Validating Protocol: 1,4-Benzothiazine Synthesis
  • S N​ 2 Displacement : Dissolve 2-chloro-N-(2-iodophenyl)acetamide (1.0 mmol) in DMF (5 mL). Add an aryl/alkyl thiol (1.1 mmol) and K 2​ CO 3​ (1.5 mmol). Stir at 25 °C for 2 hours.

  • Validation Checkpoint 1 : Analyze an aliquot via LC-MS. You must observe the complete disappearance of the m/z 295 peak and the appearance of the thioether intermediate. Do not proceed to heating until the S N​ 2 reaction is complete, otherwise, premature C-I activation will lead to complex oligomeric mixtures.

  • Cross-Coupling : To the same pot, add CuI (10 mol%) and 1,10-phenanthroline (20 mol%). Raise the temperature to 110 °C and stir for 12 hours.

  • Validation Checkpoint 2 : The reaction color will shift from pale yellow to deep brown/green, indicative of the active Cu-phenanthroline complex. Complete consumption of the intermediate confirms successful cyclization.

  • Workup : Quench with water, extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na 2​ SO 4​ , and purify.

Workflow 3: Quinoxalin-2(1H)-one Scaffold Generation

Quinoxalinones are synthesized via an initial amination followed by an intramolecular Buchwald-Hartwig cross-coupling[5]. This sequence requires precise base selection to prevent premature degradation of the substrate.

Tandem_Synthesis Substrate 2-Chloro-N-(2-iodophenyl)acetamide SN2 Intermolecular SN2 Displacement (25 °C) Substrate->SN2 Amine Primary Amine (R-NH2) Amine->SN2 Intermediate N-(2-Iodophenyl)-2-(alkylamino)acetamide SN2->Intermediate Buchwald Intramolecular Buchwald-Hartwig Cross-Coupling (Pd/Base, 100 °C) Intermediate->Buchwald Product 1-Alkyl-quinoxalin-2(1H)-one Buchwald->Product

Tandem SN2 and Buchwald-Hartwig Amination for Quinoxalinone Synthesis
Self-Validating Protocol: Quinoxalinone Synthesis
  • Amination : React 2-chloro-N-(2-iodophenyl)acetamide (1.0 mmol) with a primary amine (1.2 mmol) in THF (5 mL) with DIPEA (1.5 mmol) at room temperature.

  • Solvent Swap : Once LC-MS confirms intermediate formation, evaporate the THF. Causality: THF boils at 66 °C, which is insufficient for the subsequent high-temperature Buchwald-Hartwig coupling.

  • Catalyst Loading : Redissolve the crude intermediate in anhydrous Toluene (10 mL). Add Pd 2​ (dba) 3​ (2.5 mol%), Xantphos (5 mol%), and Cs 2​ CO 3​ (2.0 equiv).

  • Cyclization : Degas the mixture, then heat at 100 °C for 8 hours. Cs 2​ CO 3​ is strictly required here; weaker bases like K 2​ CO 3​ fail to efficiently deprotonate the secondary amine intermediate for transmetalation onto the palladium center[6].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the three primary workflows utilizing 2-chloro-N-(2-iodophenyl)acetamide.

Target ScaffoldReaction TypeKey Catalyst / LigandBaseTempExpected Yield
Oxindole Intramolecular HeckPd(OAc) 2​ / PPh 3​ Et 3​ N80 °C75–85%
1,4-Benzothiazine S N​ 2 + Ullmann C-SCuI / 1,10-PhenanthrolineK 2​ CO 3​ 110 °C65–80%
Quinoxalin-2(1H)-one S N​ 2 + Buchwald-HartwigPd 2​ (dba) 3​ / XantphosCs 2​ CO 3​ 100 °C70–90%

References

  • Aldlab Chemicals. "2-chloro-N-(2-iodophenyl)acetamide". aldlab.com.
  • Beilstein Journals. "Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction". beilstein-journals.org.
  • Thieme Connect.
  • ACS Publications. "Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency, Pharmacokinetics, and Metabolic Properties to Obtain Atropisomeric Quinolinone (AM-0466) that Affords Robust in Vivo Activity". acs.org.
  • Scientific & Academic Publishing.
  • ResearchGate. "Copper(I)‐Catalyzed Cascade Synthesis of 2‐Substituted 1,3‐Benzothiazoles: Direct Access to Benzothiazolones".

Sources

Application

2-chloro-N-(2-iodophenyl)acetamide as a building block in medicinal chemistry

Application Note: 2-Chloro-N-(2-iodophenyl)acetamide as a Versatile Bifunctional Building Block in Medicinal Chemistry Executive Summary In modern medicinal chemistry, the rapid assembly of structurally diverse, biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-N-(2-iodophenyl)acetamide as a Versatile Bifunctional Building Block in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid assembly of structurally diverse, biologically active heterocycles is heavily reliant on bifunctional building blocks. 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) represents a highly privileged scaffold in this regard[1][2]. By combining an electrophilic α -chloroacetamide moiety with a transition-metal-reactive 2-iodophenyl group, this molecule serves as a linchpin for the divergent synthesis of critical pharmacophores, including quinoxalin-2(1H)-ones, 1,4-benzoxazin-3-ones, and 1,4-benzothiazin-3-ones.

This application note provides a comprehensive guide to the reactivity profile, mechanistic rationale, and validated step-by-step protocols for utilizing 2-chloro-N-(2-iodophenyl)acetamide in drug discovery workflows.

Physicochemical Profile & Reactivity Rationale

To effectively utilize this building block, one must understand the orthogonal reactivity of its two functional centers.

Table 1: Physicochemical Properties of 2-Chloro-N-(2-iodophenyl)acetamide [2][3]

Property Value / Description
CAS Number 66947-88-4

| Molecular Formula | C 8​ H 7​ ClINO | | Molecular Weight | 295.50 g/mol | | Density | 1.894 g/cm 3 | | Boiling Point | 394.9 ºC at 760 mmHg | | SMILES | ClCC(=O)Nc1c(I)cccc1 |

Mechanistic Causality: The Bifunctional Advantage

The strategic choice of 2-chloro-N-(2-iodophenyl)acetamide over its bromo- or chloro-phenyl analogs is rooted in thermodynamic and kinetic principles:

  • The Electrophilic Center (C-Cl): The α -chloro group is highly activated by the adjacent carbonyl, making it an excellent substrate for SN​2 displacement by primary/secondary amines, phenols, and thiols. The reaction proceeds cleanly at room temperature, preventing premature degradation.

  • The Aryl Halide Center (C-I): The carbon-iodine bond dissociation energy (~65 kcal/mol) is significantly lower than that of a C-Br bond (~81 kcal/mol). This facilitates rapid oxidative addition by Palladium(0) or Copper(I) catalysts at lower temperatures (80–100 °C). Lowering the thermal barrier for the cross-coupling step is critical to avoid thermal decomposition of the intermediate amides[4].

ReactivityMap SM 2-Chloro-N-(2-iodophenyl)acetamide (Bifunctional Core) InterN N-(2-Iodophenyl)-2-(alkylamino)acetamide (via SN2 with Amine) SM->InterN 1° Amine, K2CO3 InterO N-(2-Iodophenyl)-2-(aryloxy)acetamide (via SN2 with Phenol) SM->InterO Phenol, K2CO3 InterS N-(2-Iodophenyl)-2-(alkylthio)acetamide (via SN2 with Thiol) SM->InterS Thiol, K2CO3 ProdN Quinoxalin-2(1H)-ones (Pd-Catalyzed C-N Coupling) InterN->ProdN Pd2(dba)3, Xantphos ProdO 1,4-Benzoxazin-3-ones (Cu-Catalyzed C-O Coupling) InterO->ProdO CuI, Ligand, Base ProdS 1,4-Benzothiazin-3-ones (Pd/Cu-Catalyzed C-S Coupling) InterS->ProdS Pd/Cu cat., Base

Figure 1: Divergent synthetic pathways originating from 2-chloro-N-(2-iodophenyl)acetamide.

Workflow A: Synthesis of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-ones are privileged scaffolds found in numerous kinase inhibitors, antiviral agents, and Sigma-1 receptor ligands[5][6]. The synthesis relies on a two-step sequence: an initial SN​2 amination followed by an intramolecular Buchwald-Hartwig cross-coupling[4].

Experimental Protocol: Two-Step Assembly

Step 1: SN​2 Displacement (Amination)

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-N-(2-iodophenyl)acetamide (1.0 mmol, 295.5 mg) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add anhydrous K 2​ CO 3​ (2.0 mmol, 276 mg) followed by the desired primary amine (e.g., benzylamine, 1.2 mmol).

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1). Causality: Room temperature is strictly maintained to prevent bis-alkylation of the primary amine.

  • Workup: Quench with ice-cold distilled water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove DMF, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield the intermediate N-(2-iodophenyl)-2-(alkylamino)acetamide.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • Setup: Transfer the unpurified intermediate (approx. 1.0 mmol) to a Schlenk tube. Add Cs 2​ CO 3​ (1.5 mmol, 488 mg).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%). Causality: Xantphos is selected for its wide bite angle (~111°), which forces the Palladium intermediate into a geometry that highly accelerates the final reductive elimination step, minimizing debromination/deiodination side reactions.

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Reaction: Seal the tube and heat at 90 °C for 8 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash column chromatography to yield the substituted quinoxalin-2(1H)-one.

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OxAdd Oxidative Addition (Insertion into C-I bond) Pd0->OxAdd PdII Aryl-Pd(II)-I Complex OxAdd->PdII BaseEx Base Exchange & Amine Coordination (Cs2CO3) PdII->BaseEx AmidoPd Aryl-Pd(II)-Amido Complex BaseEx->AmidoPd RedElim Reductive Elimination (C-N Bond Formation) AmidoPd->RedElim RedElim->Pd0 Product Quinoxalin-2(1H)-one RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed intramolecular Buchwald-Hartwig amination.

Optimization Data for Intramolecular Cyclization

The success of the ring-closing step is highly dependent on the choice of base and ligand. Table 2 summarizes typical optimization parameters for the conversion of the iodo-intermediate to the quinoxalinone core.

Table 2: Optimization of Pd-Catalyzed Intramolecular C-N Coupling

Entry Catalyst (mol%) Ligand (mol%) Base (Equiv) Solvent Temp (°C) Yield (%)

| 1 | Pd(OAc) 2​ (5%) | PPh 3​ (10%) | K 2​ CO 3​ (2.0) | Toluene | 100 | 42% | | 2 | Pd 2​ (dba) 3​ (2%) | BINAP (4%) | Cs 2​ CO 3​ (1.5) | Dioxane | 90 | 68% | | 3 | Pd 2​ (dba) 3​ (2%) | Xantphos (4%) | Cs 2​ CO 3​ (1.5) | Dioxane | 90 | 94% | | 4 | Pd 2​ (dba) 3​ (2%) | Xantphos (4%) | NaOtBu (1.5) | Dioxane | 90 | 55%* |

*Note: Strong bases like NaOtBu can cause premature degradation or deprotonation of the amide nitrogen, leading to complex mixtures. The milder inorganic base Cs 2​ CO 3​ provides optimal solubility and basicity for this transformation.

Workflow B: Synthesis of 1,4-Benzothiazin-3(4H)-ones

Substituting the amine for a thiol allows for the synthesis of benzothiazinones, which are valuable precursors for calcium channel blockers and antibacterial agents.

Experimental Protocol:
  • Thioether Formation: React 2-chloro-N-(2-iodophenyl)acetamide (1.0 equiv) with an alkyl/aryl thiol (1.1 equiv) and Et 3​ N (2.0 equiv) in DCM at 0 °C to room temperature for 2 hours.

  • Intramolecular C-S Coupling: Isolate the thioether intermediate. Subject it to CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K 2​ CO 3​ (2.0 equiv) in Toluene at 110 °C for 12 hours.

  • Causality: Copper catalysis is highly efficient for C-S bond formation. 1,10-phenanthroline acts as a bidentate ligand that stabilizes the Cu(I) oxidation state and prevents the precipitation of inactive copper sulfide species, ensuring high turnover numbers.

References

  • Chemsrc. 2-Chloro-N-(2-iodophenyl)acetamide | CAS#:66947-88-4. Available at: [Link]

  • NextSDS. 2-CHLORO-N-(2-IODOPHENYL)ACETAMIDE — Chemical Substance Information. Available at: [Link]

  • ResearchGate. Pharmacophore Identification for Sigma-1 (σ1) Receptor Binding: Application of the "Deconstruction - Reconstruction - Elaboration" Approach. Available at: [Link]

  • Royal Society of Chemistry. CHAPTER 3: Six-membered Heterocycle Synthesis - Books (Palladium-catalyzed intramolecular N-arylation). Available at: [Link]

Sources

Method

Application Note: Reaction Conditions and Synthetic Workflows for 2-Chloro-N-(2-iodophenyl)acetamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Validated Protocols.

Executive Summary & Chemical Profile

2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry for the construction of complex nitrogen-containing heterocycles[1],.

From a mechanistic perspective, this molecule is exceptionally valuable because it possesses two orthogonal reactive sites:

  • The α -chloroacetamide moiety: A highly electrophilic center primed for nucleophilic substitution ( SN​2 ) by amines, thiols, or alkoxides.

  • The ortho-iodoaryl group: A prime candidate for oxidative addition by transition metals (Pd, Cu), enabling downstream cross-coupling reactions such as intramolecular Heck, Buchwald-Hartwig, or Ullmann-type cyclizations[2],[3].

By sequentially exploiting these two sites, chemists can rapidly assemble privileged scaffolds—such as oxindoles and quinoxalin-2(1H)-ones—in just two operational steps[4]. This guide details the optimized reaction conditions for synthesizing the precursor itself, followed by a validated protocol for its downstream conversion into functionalized heterocycles.

Synthetic Workflows & Mechanistic Rationale

The standard workflow begins with the selective N -acylation of 2-iodoaniline. Once the bifunctional precursor is isolated, it can be subjected to an intermolecular amination, followed by an intramolecular copper-catalyzed C−N coupling to yield a quinoxalin-2(1H)-one[3].

Workflow A 2-Iodoaniline + Chloroacetyl Chloride B 2-Chloro-N-(2-iodophenyl)acetamide (Bifunctional Precursor) A->B N-Acylation (Et3N, DCM, 0°C) C 2-(Alkylamino)-N-(2-iodophenyl)acetamide (Amination Intermediate) B->C Amination (R-NH2, K2CO3) D Quinoxalin-2(1H)-one (Target Heterocycle) C->D Ullmann Cyclization (CuI, DMEDA, Cs2CO3)

Workflow for the synthesis of quinoxalin-2(1H)-ones from 2-iodoaniline.

Causality in Experimental Design (Expertise & Experience)
  • Temperature Control in Acylation: Chloroacetyl chloride is aggressively electrophilic. Performing the addition at 0 °C is critical to suppress the formation of di-acylated byproducts (e.g., N,N -bis(chloroacetyl)-2-iodoaniline) and to safely manage the exothermic release of HCl.

  • Base Selection in Amination: Potassium carbonate ( K2​CO3​ ) is chosen over stronger bases like NaH or KOtBu . Stronger bases would prematurely deprotonate the amide nitrogen, triggering an uncontrolled intramolecular attack on the α -chloro group to form highly unstable α -lactam (aziridinone) intermediates that rapidly degrade.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide

This protocol describes the controlled N -acylation of 2-iodoaniline[1].

Reagents & Equipment:

  • 2-Iodoaniline (10.0 mmol, 2.19 g)

  • Chloroacetyl chloride (11.0 mmol, 0.88 mL)

  • Triethylamine ( Et3​N , 15.0 mmol, 2.1 mL)

  • Anhydrous Dichloromethane (DCM, 40 mL)

  • Flame-dried 100 mL round-bottom flask, inert atmosphere ( N2​ or Ar).

Step-by-Step Methodology:

  • Charge the round-bottom flask with 2-iodoaniline and 30 mL of anhydrous DCM. Begin magnetic stirring under an inert atmosphere.

  • Add Et3​N to the solution and submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Dissolve chloroacetyl chloride in 10 mL of anhydrous DCM. Transfer this to an addition funnel and add dropwise to the reaction mixture over 15–20 minutes.

  • Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath. Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • In-Process Control: Monitor reaction progress via TLC (Hexane/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a lower-running product spot.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO3​ .

  • Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 2×20 mL).

  • Wash the combined organic layers sequentially with 1M HCl (20 mL), distilled water (20 mL), and brine (20 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to afford 2-chloro-N-(2-iodophenyl)acetamide as an off-white crystalline solid (Typical Yield: 88–92%).

Protocol 2: Tandem Synthesis of Quinoxalin-2(1H)-ones

This protocol converts the precursor into a privileged heterocycle via amination and Cu-catalyzed Ullmann coupling[3],[4].

Step 2A: Intermolecular Amination

  • Dissolve 2-chloro-N-(2-iodophenyl)acetamide (5.0 mmol, 1.48 g) in anhydrous acetonitrile (20 mL).

  • Add a primary amine (e.g., benzylamine, 6.0 mmol, 0.64 g) and anhydrous K2​CO3​ (10.0 mmol, 1.38 g).

  • Stir at room temperature for 4–6 hours. Filter off the inorganic salts, concentrate the filtrate, and purify via short-pad silica gel chromatography to isolate the 2-(benzylamino)-N-(2-iodophenyl)acetamide intermediate.

Step 2B: Intramolecular Cu-Catalyzed C-N Coupling

  • To a Schlenk tube, add the intermediate from Step 2A (2.0 mmol), CuI (0.2 mmol, 38 mg, 10 mol%), and Cs2​CO3​ (4.0 mmol, 1.30 g).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (10 mL) and N,N′ -dimethylethylenediamine (DMEDA, 0.4 mmol, 43 µL, 20 mol%) via syringe.

  • Seal the tube and heat in a pre-heated oil bath at 100 °C for 12 hours.

  • Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite.

  • Wash the filtrate with water ( 3×15 mL) to remove DMF, dry over Na2​SO4​ , and concentrate. Purify by column chromatography to yield 1-benzylquinoxalin-2(1H)-one.

Reaction Optimization Data & Catalytic Mechanism

The success of the intramolecular Ullmann-type C−N coupling heavily relies on the choice of ligand and base. Copper(I) iodide alone is a poor catalyst due to its low solubility and tendency to disproportionate. The addition of a bidentate nitrogen ligand (like DMEDA) chelates the Cu(I) center, stabilizing it and significantly lowering the activation energy barrier for the oxidative addition into the aryl C−I bond.

Table 1: Optimization of Cu-Catalyzed Intramolecular C-N Coupling (Step 2B)

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)*
1CuI (10)None K2​CO3​ (2.0)DMF100< 10
2CuI (10)L-Proline (20) K2​CO3​ (2.0)DMF10045
3CuI (10)DMEDA (20) K2​CO3​ (2.0)DMF10078
4 CuI (10) DMEDA (20) Cs2​CO3​ (2.0) DMF 100 92
5CuI (10)DMEDA (20) Cs2​CO3​ (2.0)DMSO10088
6NoneDMEDA (20) Cs2​CO3​ (2.0)DMF100N.R.

*Yields represent isolated product. DMEDA = N,N'-Dimethylethylenediamine. N.R. = No Reaction.

Mechanism A Cu(I) Catalyst + DMEDA Ligand B Oxidative Addition (Insertion into C-I bond) A->B C Cu(III) Aryl Intermediate B->C D Ligand Exchange (Amine deprotonation by Cs2CO3) C->D E Reductive Elimination D->E F Quinoxalin-2(1H)-one Product E->F F->A Catalyst Regeneration

Catalytic cycle of the Cu-catalyzed intramolecular C-N coupling.

References

  • Chemsrc. "2-Chloro-N-(2-iodophenyl)acetamide | CAS#:66947-88-4 | Chemsrc." Chemsrc Chemical Database. Available at:[Link][1]

  • Massachusetts Institute of Technology (DSpace). "The Development and Application of Metal-Catalyzed Processes for Organic Synthesis." MIT Theses. Available at:[Link][2]

  • Royal Society of Chemistry. "CHAPTER 4: Copper-Catalyzed Heterocycle Synthesis." RSC Books. Available at:[Link][3]

  • ResearchGate. "A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles." RSC Advances. Available at:[Link][4]

Sources

Application

Application Note: 2-Chloro-N-(2-iodophenyl)acetamide as a Bifunctional Building Block in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) Introduction and Mechanistic Rationale In modern medicinal chemistry, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4)

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of diverse heterocyclic scaffolds from a single precursor is a highly prized strategy. 2-Chloro-N-(2-iodophenyl)acetamide serves as an exceptional bifunctional building block, enabling the divergent synthesis of 6-membered nitrogen-containing heterocycles such as quinoxalinones, benzoxazines, and benzothiazines.

The utility of this compound lies in its orthogonal reactivity profile :

  • The Aliphatic C–Cl Bond: Highly electrophilic and susceptible to chemoselective S_N2 nucleophilic substitution by amines, alcohols, or thiols at room temperature.

  • The Aryl C–I Bond: Features a low bond dissociation energy (~65 kcal/mol), making it inert to standard nucleophiles but highly reactive toward oxidative addition by low-valent transition metals (Pd(0) or Cu(I)) at elevated temperatures[1].

By sequentially exploiting these two reactive sites, chemists can perform a tandem substitution-cyclization sequence. The initial S_N2 reaction installs a pendant nucleophile, which subsequently undergoes an intramolecular Buchwald-Hartwig amidation or Ullmann-type cross-coupling to close the ring[2].

G SM 2-chloro-N-(2-iodophenyl)acetamide (Bifunctional Core) IntN 2-(Alkylamino)-N-(2-iodophenyl)acetamide SM->IntN R-NH2 (SN2) Chemoselective IntO 2-Hydroxy-N-(2-iodophenyl)acetamide SM->IntO OH- (SN2) Chemoselective ProdN 3,4-Dihydroquinoxalin-2(1H)-one (C-N Coupling) IntN->ProdN Pd(0), Ligand, Base Buchwald-Hartwig ProdO 1,4-Benzoxazin-3-one (C-O Coupling) IntO->ProdO Cu(I), Ligand, Base Ullmann-Type

Figure 1: Divergent synthesis of 6-membered heterocycles utilizing orthogonal reactivity.

Quantitative Data Summary

The following table summarizes the optimized catalytic systems and expected yields for the divergent synthesis of various heterocycles from 2-chloro-N-(2-iodophenyl)acetamide[3].

Target HeterocycleIntermediate Generated (Step 1)Catalyst & Ligand System (Step 2)Base / SolventTypical Yield
3,4-Dihydroquinoxalin-2(1H)-one 2-(Alkylamino)-N-(2-iodophenyl)acetamide5 mol% Pd2(dba)3, 10 mol% XantphosCs2CO3 / 1,4-Dioxane75–90%
1,4-Benzoxazin-3-one 2-Hydroxy-N-(2-iodophenyl)acetamide10 mol% CuI, 20 mol% 1,10-PhenanthrolineK2CO3 / DMF70–85%
1,4-Benzothiazin-3-one 2-Mercapto-N-(2-iodophenyl)acetamide10 mol% CuI, 20 mol% L-ProlineK2CO3 / DMSO80–92%

Experimental Workflows and Self-Validating Protocols

Protocol A: Synthesis of N-Substituted 3,4-Dihydroquinoxalin-2(1H)-ones

This two-step protocol utilizes a primary amine to displace the chloride, followed by an intramolecular palladium-catalyzed C–N bond formation.

Step 1: Chemoselective S_N2 Amination
  • Causality Insight: Potassium carbonate (K2CO3) is used as a mild base to neutralize the HCl generated during the substitution. A stronger base could prematurely deprotonate the amide nitrogen, leading to unwanted intermolecular side reactions.

  • Setup: In a 50 mL round-bottom flask, dissolve 2-chloro-N-(2-iodophenyl)acetamide (1.0 equiv, 3.38 mmol) in anhydrous acetonitrile (15 mL).

  • Addition: Add the primary amine (e.g., benzylamine, 1.2 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Reaction: Stir the suspension at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Wash the organic layer with 1M HCl (15 mL) to remove unreacted aliphatic amine—this is critical to prevent competitive binding and poisoning of the palladium catalyst in Step 2.

  • Isolation: Dry over Na2SO4, filter, and evaporate to yield the 2-(alkylamino)-N-(2-iodophenyl)acetamide intermediate.

Step 2: Intramolecular Buchwald-Hartwig Cyclization
  • Causality Insight: Xantphos is specifically selected as the ligand because its wide bite angle (~111°) enforces a cis-geometry of the aryl and amine ligands on the square-planar Pd(II) intermediate, vastly accelerating the reductive elimination step necessary for ring closure[2].

  • Setup: Transfer the intermediate (1.0 equiv) to an oven-dried Schlenk tube. Add Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv).

  • Degassing (Critical): Add anhydrous 1,4-dioxane (10 mL). Degas the mixture using three freeze-pump-thaw cycles. Failure to remove oxygen will result in the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction: Seal the tube and heat at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography to isolate the pure 3,4-dihydroquinoxalin-2(1H)-one.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Insertion into C-I) Pd0->OA + Aryl Iodide AmineCoord Amine Coordination & Deprotonation (Cs2CO3) OA->AmineCoord + Pendant Amine RE Reductive Elimination (C-N Bond Formation) AmineCoord->RE Palladacycle Formation RE->Pd0 Catalyst Regeneration Product Quinoxalinone Product RE->Product

Figure 2: Pd-catalyzed intramolecular Buchwald-Hartwig amidation catalytic cycle.

Protocol B: Synthesis of 1,4-Benzoxazin-3-ones via Ullmann-Type Coupling

While Palladium is excellent for C–N coupling, Copper catalysis is preferred for C–O bond formation due to the high energy barrier associated with the reductive elimination of alkoxides from Pd(II) centers.

  • Hydroxylation: React 2-chloro-N-(2-iodophenyl)acetamide with sodium acetate in DMF (80 °C), followed by mild ester hydrolysis (K2CO3/MeOH) to yield 2-hydroxy-N-(2-iodophenyl)acetamide.

  • Cyclization Setup: In a sealed tube under Argon, combine the intermediate (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K2CO3 (2.0 equiv) in anhydrous DMF.

  • Reaction: Heat at 110 °C for 16 hours. The bidentate nitrogen ligand (1,10-phenanthroline) solubilizes the copper species and increases the electron density at the metal center, facilitating the oxidative addition of the aryl iodide[3].

  • Workup: Quench with aqueous NH4Cl (to complex copper ions), extract with EtOAc, and purify via chromatography.

Best Practices and Troubleshooting

  • Light Sensitivity: Aryl iodides are susceptible to homolytic cleavage upon prolonged exposure to UV light. Store 2-chloro-N-(2-iodophenyl)acetamide in amber vials or wrap flasks in aluminum foil during long-term storage.

  • Moisture Control: In the cyclization steps, trace water can lead to the competitive proto-dehalogenation of the aryl iodide (yielding the des-iodo byproduct). Always use anhydrous solvents and flame-dried glassware.

  • Catalyst Poisoning: If S_N2 yields are high but cyclization fails, suspect residual aliphatic amine or halide salts. Implement an aggressive aqueous acidic wash during the S_N2 workup.

References

1.[1] Title: Solid Phase Heterocyclic Chemistry | Chemical Reviews Source: ACS Publications URL:

2.[3] Title: CHAPTER 3: Six-membered Heterocycle Synthesis - Books Source: Royal Society of Chemistry (RSC) URL:

3.[2] Title: Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions Source: Thieme Connect URL:

Sources

Method

Application Note: Divergent Synthesis of Privileged Heterocyclic Scaffolds Using 2-Chloro-N-(2-iodophenyl)acetamide

Introduction & Mechanistic Rationale In modern drug discovery, the rapid generation of structurally diverse, sp³-rich heterocyclic libraries is paramount for hit-to-lead optimization. 2-Chloro-N-(2-iodophenyl)acetamide (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the rapid generation of structurally diverse, sp³-rich heterocyclic libraries is paramount for hit-to-lead optimization. 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) serves as an exceptionally versatile, bifunctional building block for this purpose.

The strategic value of this molecule lies in its orthogonal reactivity profile :

  • Electrophilic α-Carbon: The highly polarized C–Cl bond is primed for Sₙ2 displacement by a variety of nucleophiles (amines, alcohols, thiols) under mild, transition-metal-free conditions.

  • Transition-Metal-Reactive C–I Bond: The ortho-iodo substituent is highly susceptible to oxidative addition by Pd(0) or Cu(I) catalysts but remains completely inert during the initial Sₙ2 alkylation.

This orthogonality eliminates the need for protecting groups, enabling a streamlined, two-step divergent synthesis of privileged pharmacophores such as 3,4-dihydroquinoxalin-2(1H)-ones (prevalent in kinase inhibitors and AMPA receptor antagonists) and 1,4-benzoxazin-3-ones (common in antibacterial and metabolic modulators).

G cluster_0 Pathway A: N-Arylation cluster_1 Pathway B: O-Arylation SM 2-Chloro-N-(2-iodophenyl)acetamide (Bifunctional Precursor) Amination SN2 Amination Nucleophile: R-NH2 SM->Amination Hydroxylation SN2 Hydroxylation Nucleophile: OH- SM->Hydroxylation IntA α-Aminoacetamide Intermediate Amination->IntA PdCat Pd-Catalyzed Buchwald-Hartwig IntA->PdCat ProdA 3,4-Dihydroquinoxalin-2(1H)-ones PdCat->ProdA IntB α-Hydroxyacetamide Intermediate Hydroxylation->IntB CuCat Cu-Catalyzed Ullmann Coupling IntB->CuCat ProdB 1,4-Benzoxazin-3-ones CuCat->ProdB

Divergent synthetic pathways from 2-chloro-N-(2-iodophenyl)acetamide to privileged heterocycles.

Application 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-ones via Buchwald-Hartwig Amidation

The construction of the quinoxalinone core relies on an initial amination followed by an intramolecular N-arylation. Traditional methods often rely on harsh SₙAr conditions that limit functional group tolerance. Transition-metal catalysis bypasses this limitation, offering a highly practical and mild route [1].

Protocol 1: Sequential Amination and C–N Coupling

Step 1: Sₙ2 Amination

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 2-chloro-N-(2-iodophenyl)acetamide (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Nucleophilic Addition: Add the desired primary amine (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is chosen as a mild, insoluble base that acts as an acid scavenger for the generated HCl, driving the equilibrium forward without hydrolyzing the sensitive amide bond. DMF provides the necessary dielectric constant to stabilize the Sₙ2 transition state.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor via LC-MS. The intermediate α-aminoacetamide will show a distinct [M+H]⁺ peak with the loss of the characteristic M/M+2 chlorine isotope pattern.

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to aggressively partition DMF into the aqueous phase), dry over Na₂SO₄, and concentrate.

Step 2: Intramolecular Buchwald-Hartwig Cyclization

  • Catalyst Activation: In a Schlenk flask under argon, combine the crude α-aminoacetamide (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5.0 mol%), and Cs₂CO₃ (2.0 equiv).

    • Causality:Xantphos is critical here. Its wide bite angle (~111°) enforces a cis-coordination geometry of the amine and the aryl group on the Pd(II) intermediate. This spatial proximity drastically lowers the activation energy for the final reductive elimination step, preventing off-target intermolecular oligomerization [3]. Cs₂CO₃ is utilized because the cesium cation exhibits a pronounced "cesium effect," enhancing the solubility and nucleophilicity of the deprotonated amine in non-polar solvents.

  • Reaction: Add anhydrous Toluene (0.1 M). Heat to 100 °C for 12 hours.

  • Validation: TLC should indicate the complete consumption of the acyclic precursor. The cyclized product typically exhibits strong UV absorbance at 254 nm and a distinct blue fluorescence under 365 nm due to the extended conjugation of the newly formed heterocycle.

  • Purification: Filter the cooled mixture through a pad of Celite to remove Pd black and inorganic salts. Purify via silica gel flash chromatography.

Application 2: Synthesis of 1,4-Benzoxazin-3-ones via Ullmann-Type C–O Coupling

While Palladium is superior for forming C–N bonds, Copper catalysis is highly effective and economically favorable for intramolecular C–O bond formation, particularly under microwave or standard thermal conditions [2].

Protocol 2: Sequential Hydroxylation and C–O Coupling

Step 1: Hydroxylation

  • Reaction Setup: Suspend 2-chloro-N-(2-iodophenyl)acetamide (1.0 equiv) in a 1:1 mixture of THF and 1M aqueous NaOH (3.0 equiv).

  • Reaction: Heat to 60 °C for 3 hours. The hydroxide directly displaces the chloride.

  • Workup: Acidify to pH 5 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the α-hydroxyacetamide intermediate.

Step 2: Intramolecular Ullmann C–O Coupling

  • Catalyst Setup: In a sealed tube under nitrogen, combine the intermediate (1.0 equiv), CuI (10 mol%), K₂CO₃ (2.0 equiv), and anhydrous DMSO (0.2 M).

  • Ligand Addition: Add N,N'-dimethylethylenediamine (DMEDA) (20 mol%).

    • Causality: CuI alone tends to form unreactive polymeric clusters in solution. DMEDA acts as a bidentate chelator, breaking these clusters into highly active, soluble monomeric Cu(I) species. Furthermore, the electron-donating nature of the diamine increases the electron density on the copper center, facilitating the oxidative addition into the C–I bond.

  • Reaction: Heat at 110 °C for 16 hours.

  • Validation & Purification: Quench with saturated aqueous NH₄Cl (the aqueous layer will turn deep blue as it complexes the copper). Extract with EtOAc. Purify via recrystallization or chromatography.

Quantitative Data & Reaction Optimization

To guide protocol adaptation, the following table summarizes the optimization landscape for the crucial intramolecular C–N coupling step (Protocol 1, Step 2). The data highlights the necessity of bidentate ligands with specific bite angles.

Table 1: Optimization of the Intramolecular C–N Coupling Step

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)*
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene10015
2Pd₂(dba)₃ (2.5)BINAP (5)Cs₂CO₃Toluene10045
3 Pd₂(dba)₃ (2.5) Xantphos (5) Cs₂CO₃ Toluene 100 92
4CuI (10)L-Proline (20)K₂CO₃DMSO9065
5CuI (10)DMEDA (20)K₂CO₃DMSO9078

*Yields represent isolated yields of the 3,4-dihydroquinoxalin-2(1H)-one core after column chromatography. Entry 3 represents the optimized conditions described in Protocol 1.

Conclusion

By leveraging the orthogonal reactivity of 2-chloro-N-(2-iodophenyl)acetamide, medicinal chemists can rapidly construct libraries of privileged bicyclic heterocycles. The mechanistic understanding of ligand bite angles (e.g., Xantphos) and metal coordination state (e.g., DMEDA) ensures these protocols are robust, self-validating, and scalable for high-throughput drug discovery campaigns.

References

  • Practical Synthesis of Quinoxalinones via Palladium-Catalyzed Intramolecular N-Arylations. Organic Letters, 2010.[Link]

  • Microwave-assisted synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives through copper-catalyzed intramolecular N-arylation. Beilstein Journal of Organic Chemistry, 2013.[Link]

  • Ullmann-Goldberg and Buchwald-Hartwig C-N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N-Heterocycles. Asian Journal of Organic Chemistry, 2021.[Link]

Application

Application Note: Protocols for N-Acetylation and Amine Alkylation Utilizing 2-Chloro-N-(2-iodophenyl)acetamide

Executive Summary 2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and library synthesis 1. It features an electrophilic α -ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and library synthesis 1. It features an electrophilic α -chloroacetamide moiety primed for nucleophilic substitution (N-alkylation/acetamidation) and an ortho-iodoaryl group suitable for downstream transition-metal-catalyzed cross-coupling (e.g., intramolecular Heck or Buchwald-Hartwig cyclizations) [[2]](). This application note details the optimized synthesis of the reagent itself, followed by a robust protocol for its use as an alkylating agent to functionalize secondary and primary amines.

Mechanistic Rationale & Experimental Design

As a self-validating system, the utility of 2-chloro-N-(2-iodophenyl)acetamide relies on orthogonal reactivity, allowing researchers to sequentially functionalize molecules without complex protecting group strategies.

  • Reagent Synthesis (N-Acylation) : The preparation involves the N-acylation of 2-iodoaniline with chloroacetyl chloride 3. The reaction is strictly temperature-controlled (0 °C to room temperature) and utilizes a mild organic base (triethylamine) to scavenge the HCl byproduct. This prevents the protonation of the weakly nucleophilic 2-iodoaniline and avoids runaway over-acylation.

  • Amine Alkylation (N-Acetamidation) : The transfer of the N-(2-iodophenyl)acetamide group to an amine nucleophile proceeds via a classic bimolecular nucleophilic substitution (S N​ 2) mechanism 4.

    • Base Selection: Potassium carbonate (K 2​ CO 3​ ) is selected as a heterogeneous, mild base. It effectively neutralizes the generated HCl without promoting base-catalyzed hydrolysis of the acetamide linkage or premature dehydrohalogenation, which are common risks with stronger bases like NaH [[5]]().

    • Finkelstein Catalysis: The addition of catalytic potassium iodide (KI) significantly accelerates the reaction. KI converts the α -chloroacetamide to a transient, highly electrophilic α -iodoacetamide in situ, lowering the S N​ 2 activation energy barrier 6.

    • Solvent Optimization: Acetonitrile (MeCN) provides an optimal dielectric constant for stabilizing the S N​ 2 transition state while being easily removed under reduced pressure, streamlining downstream purification compared to high-boiling solvents like DMF.

Visualizations

Workflow A 2-Iodoaniline + Chloroacetyl Chloride B 2-Chloro-N-(2-iodophenyl)acetamide (Bifunctional Reagent) A->B N-Acylation (0°C to RT) D N-Alkylated Acetamide (Precursor) B->D SN2 Alkylation (MeCN, 60°C) C Amine Nucleophile + Base (K2CO3) C->D E Pd-Catalyzed Cyclization (e.g., Oxindoles) D->E Intramolecular Heck/Buchwald

Figure 1: Synthetic workflow from 2-iodoaniline to complex heterocycles.

Mechanism Step1 Amine Nucleophile (R2NH) Base abstracts proton Step3 SN2 Transition State Attack at alpha-carbon Step1->Step3 Step2 Finkelstein Catalyst (Optional) KI converts R-Cl to R-I Step2->Step3 Enhances electrophilicity Step4 Leaving Group Departure Cl- (or I-) exits Step3->Step4 Step5 N-Acetamidation Product Stable Amide Linkage Step4->Step5

Figure 2: Mechanistic pathway of the SN2 N-acetamidation process.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide

Self-Validating Step: The conversion of the liquid chloroacetyl chloride and liquid/solid aniline into a distinct crystalline precipitate confirms successful amide bond formation.

  • Preparation : In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-iodoaniline (10.0 g, 45.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition : Add triethylamine (TEA, 7.6 mL, 54.7 mmol, 1.2 eq.) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Acylation : Dissolve chloroacetyl chloride (4.0 mL, 50.2 mmol, 1.1 eq.) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Causality: Dropwise addition controls the exothermic reaction and prevents the formation of di-acylated byproducts.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation & Workup : Monitor by TLC (Hexanes:EtOAc 4:1). Upon consumption of 2-iodoaniline, quench the reaction with saturated aqueous NaHCO 3​ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Recrystallize the crude solid from hot ethanol to yield 2-chloro-N-(2-iodophenyl)acetamide as off-white crystals 7.

Protocol B: N-Alkylation of Amines with 2-Chloro-N-(2-iodophenyl)acetamide

Self-Validating Step: The shift in retention factor (Rf) on TLC and the generation of a secondary/tertiary amine mass peak via LC-MS confirms the S N​ 2 displacement.

  • Setup : In a 50 mL sealed tube or round-bottom flask, dissolve the target amine (e.g., piperidine, 5.0 mmol) in anhydrous acetonitrile (MeCN, 20 mL).

  • Reagent Addition : Add 2-chloro-N-(2-iodophenyl)acetamide (1.48 g, 5.0 mmol, 1.0 eq.), anhydrous K 2​ CO 3​ (1.38 g, 10.0 mmol, 2.0 eq.), and KI (0.08 g, 0.5 mmol, 0.1 eq.) to the suspension.

  • Alkylation : Heat the reaction mixture to 60 °C and stir vigorously for 6–8 hours.

    • Causality: Vigorous stirring is essential because K 2​ CO 3​ is insoluble in MeCN; the reaction occurs at the solid-liquid interface.

  • Monitoring : Check reaction progress via LC-MS or TLC (DCM:MeOH 95:5). The appearance of a highly polar spot (or corresponding mass) indicates product formation.

  • Isolation : Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (20 mL).

  • Purification : Concentrate the filtrate and purify the residue via silica gel flash chromatography (gradient elution: Hexanes to EtOAc) to afford the pure N-alkylated (acetamidation) product.

Field-Proven Insights & Troubleshooting
  • Over-alkylation : Primary amines may undergo double alkylation. Insight: Use a slight excess of the primary amine (1.5 eq) if strictly mono-alkylation is required, though the steric bulk of the 2-iodophenyl group usually hinders a second S N​ 2 attack.

  • Dehalogenation : Extended heating in the presence of Pd catalysts (if moving to the next step without purification) can cause premature dehalogenation of the aryl iodide. Insight: Always perform a rigorous aqueous workup or silica plug to remove unreacted amines and KI before downstream cross-coupling.

Data Presentation: Optimization of Amine Alkylation

The following table summarizes the optimization of the S N​ 2 alkylation step (using piperidine as a model amine).

EntrySolventBase (Equiv)Additive (Equiv)Temp (°C)Time (h)Yield (%)
1DMFK 2​ CO 3​ (2.0)None801262
2DMFDIPEA (2.0)None801258
3MeCNK 2​ CO 3​ (2.0)None60876
4 MeCN K 2​ CO 3​ (2.0) KI (0.1) 60 6 94
5THFCs 2​ CO 3​ (2.0)KI (0.1)65885

Note: Yields represent isolated purified products. Entry 4 demonstrates the optimal conditions, highlighting the synergistic effect of the Finkelstein catalyst (KI) and the easily removable solvent (MeCN).

References

  • Title : 2-Chloro-N-(2-iodophenyl)acetamide Properties Source : Chemsrc URL :[Link]

  • Title : Synthetic Route of 2-Chloro-N-(2-iodophenyl)acetamide Source : Chemsrc URL :[Link]

  • Title : The rhazinilam-leuconoxine-mersicarpine triad of monoterpenoid indole alkaloids (Pd-Catalyzed Couplings) Source : Dokumen.pub URL :[Link]

  • Title : Two-stage one-pot synthetic strategy for the key triazone-triazole intermediate (N-Alkylation with Chloroacetamide) Source : NIH / PMC URL :[Link]

  • Title : Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source : ResearchGate URL :[Link]

Sources

Method

2-chloro-N-(2-iodophenyl)acetamide as a covalent inhibitor

Title: Application Notes and Protocols: 2-Chloro-N-(2-iodophenyl)acetamide in Covalent Inhibitor Design Introduction Covalent targeted drugs have experienced a renaissance, largely driven by the rational design of electr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Notes and Protocols: 2-Chloro-N-(2-iodophenyl)acetamide in Covalent Inhibitor Design

Introduction

Covalent targeted drugs have experienced a renaissance, largely driven by the rational design of electrophilic warheads that balance intrinsic reactivity with target-specific non-covalent recognition [1]. Among these, the chloroacetamide group is a classic SN​2 electrophile, widely deployed for targeting non-catalytic and catalytic cysteine residues [2]. The compound 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) serves as a highly specialized fragment and building block in this space. The strategic placement of an iodine atom at the ortho position of the phenyl ring introduces unique geometric, electronic, and steric parameters that profoundly dictate the warhead's behavior.

Mechanistic Rationale: The Role of the Ortho-Iodine

  • Steric Tuning of Reactivity : Unsubstituted chloroacetamides are often considered highly reactive, sometimes leading to off-target toxicity [2]. The bulky ortho-iodine restricts the conformational rotation of the amide bond, sterically shielding the alpha-carbon. This geometric constraint decreases the intrinsic reactivity of the electrophile, decoupling covalent engagement from high non-specific reactivity [3].

  • Halogen Bonding : Iodine is a strong halogen bond donor. In the confined space of a protein binding pocket (e.g., the ATP-binding site of kinases), the polarized iodine atom can form highly directional halogen bonds with Lewis bases (such as the sulfur of a gatekeeper methionine or backbone carbonyls). This interaction has been shown to dramatically enhance target selectivity, as famously demonstrated in EGFR T790M inhibitors [4].

  • Synthetic and Analytical Handle : The iodine atom provides a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to elaborate the fragment into a larger scaffold. Furthermore, it allows for facile radio-iodination ( 125I ) for sensitive radiometric binding assays.

Quantitative Profiling of Warhead Reactivity

When developing covalent inhibitors, it is critical to measure the intrinsic reactivity of the warhead to ensure it is not overly reactive (which leads to glutathione depletion and toxicity) but reactive enough to label the target.

Table 1: Comparative Reactivity and Target Labeling of Cysteine-Directed Warheads

Warhead ScaffoldIntrinsic Reactivity (GSH t1/2​ , pH 7.4)MechanismSelectivity ProfileTypical Target
2-Chloro-N-(2-iodophenyl)acetamide ~120 - 180 minIrreversible SN​2 High (Sterically tuned)Cysteine (e.g., Kinases, Proteases)
Unsubstituted Chloroacetamide< 30 minIrreversible SN​2 Low (Pan-reactive)Broad Cysteine
Acrylamide (Michael Acceptor)> 300 minIrreversible Michael AdditionModerate to HighCysteine (e.g., KRAS G12C, EGFR)
Chlorofluoroacetamide (CFA)> 500 minReversible/Irreversible SN​2 Very HighCysteine (e.g., SARS-CoV-2 3CLpro) [5]

Protocol 1: Intrinsic Reactivity Assessment via GSH-DTNB Assay

Causality & Logic : We use Glutathione (GSH) as a surrogate for cellular thiols. By tracking the depletion of GSH using Ellman's reagent (DTNB), we can calculate the pseudo-first-order half-life ( t1/2​ ) of the electrophile. The ortho-iodine in 2-chloro-N-(2-iodophenyl)acetamide slows the reaction compared to unhindered analogs, making this spectrophotometric assay highly reliable. The self-validating nature of this assay relies on a compound-free control to account for spontaneous GSH oxidation.

Materials :

  • 2-chloro-N-(2-iodophenyl)acetamide (10 mM stock in DMSO)

  • Reduced L-Glutathione (GSH, 100 mM in PBS)

  • DTNB (Ellman’s Reagent, 2 mM in PBS, pH 8.0)

  • PBS Buffer (pH 7.4, 1 mM EDTA to prevent metal-catalyzed oxidation)

Step-by-Step Methodology :

  • Preparation : Prepare a reaction mixture containing 100 µM GSH and 500 µM of 2-chloro-N-(2-iodophenyl)acetamide in PBS (pH 7.4, 5% DMSO final).

  • Incubation : Incubate the mixture at 37 °C in a thermoshaker (600 rpm).

  • Sampling : At specific time points (0, 15, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots.

  • Quenching & Detection : Immediately mix the aliquot with 150 µL of the DTNB solution in a 96-well UV-transparent plate. The DTNB reacts instantly with unreacted GSH to produce 2-nitro-5-thiobenzoate (TNB 2− ), which absorbs strongly at 412 nm.

  • Readout : Measure absorbance at 412 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance to the t=0 control. Plot ln([GSH]t​/[GSH]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which t1/2​=ln(2)/kobs​ .

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Validation

Causality & Logic : To prove that the reduced GSH reactivity translates to specific protein labeling, intact mass spectrometry is employed. The mass shift corresponding to the exact molecular weight of 2-chloro-N-(2-iodophenyl)acetamide minus one chlorine atom (due to the loss of HCl during the SN​2 reaction) unambiguously confirms covalent engagement [2].

Step-by-Step Methodology :

  • Protein Preparation : Dilute the target recombinant protein (e.g., a kinase with a reactive cysteine) to 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Ensure no reducing agents like DTT or BME are present, as they will outcompete the protein for the warhead.

  • Compound Addition : Add 2-chloro-N-(2-iodophenyl)acetamide to a final concentration of 20 µM (10-fold molar excess). Include a DMSO-only control.

  • Incubation : Incubate at room temperature for 1 to 4 hours.

  • Desalting : Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound and buffer salts.

  • LC-MS Analysis : Inject the desalted protein onto an LC-TOF-MS system using a C4 column. Elute with a steep gradient of acetonitrile (0.1% Formic Acid).

  • Deconvolution : Use maximum entropy deconvolution software to convert the multiply charged envelope to an intact mass.

  • Validation : A mass shift of +258.95 Da (MW of compound 295.50 minus Cl 35.45 minus H 1.01 plus loss of proton) confirms a single covalent adduct.

Visualizations

CovalentMechanism Compound 2-Chloro-N-(2-iodophenyl)acetamide (Electrophile) Complex Non-Covalent Pre-Inhibitory Complex Compound->Complex Target Target Protein (Cysteine Thiolate) Target->Complex HalogenBond Halogen Bonding (Iodine --- Lewis Base) Complex->HalogenBond Orientation Steric Steric Shielding (Ortho-Iodine limits rotation) Complex->Steric Tuning SN2 SN2 Nucleophilic Attack (Displacement of Chloride) HalogenBond->SN2 Steric->SN2 Adduct Irreversible Covalent Adduct (+258.95 Da Mass Shift) SN2->Adduct C-S Bond Formation

Figure 1: Mechanistic logic of covalent adduct formation modulated by the ortho-iodine substituent.

ExperimentalWorkflow Step1 1. Warhead Selection (CAS: 66947-88-4) Step2 2. GSH Reactivity Assay (Ellman's Reagent) Step1->Step2 Step3 3. Target Incubation (No DTT/BME) Step2->Step3 t1/2 > 60 min Step4 4. Intact LC-MS (Mass Shift Validation) Step3->Step4 Step5 5. Peptide Mapping (Identify Modified Cys) Step4->Step5 +258.95 Da Confirmed

Figure 2: Experimental workflow for validating 2-chloro-N-(2-iodophenyl)acetamide covalent binding.

References

  • Boike, L., Henning, N. J., & Nomura, D. K. (2022). Advances in Covalent Drug Discovery. Nature Reviews Drug Discovery.[Link]

  • Grant, E. K., et al. (2026). Shaping Antimalarials: A Geometry-First Approach to PfCLK3 Covalent Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Ghosh, S., et al. (2019). Covalent Inhibition in Drug Discovery. ChemMedChem.[Link]

  • Shoda, T., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv.[Link]

Application

Application Notes &amp; Protocols for the Strategic Use of 2-Chloro-N-(2-iodophenyl)acetamide in Synthetic Chemistry

Abstract and Strategic Overview 2-Chloro-N-(2-iodophenyl)acetamide is a bifunctional synthetic intermediate of significant value to researchers in medicinal chemistry and drug development. Its structure incorporates two...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Strategic Overview

2-Chloro-N-(2-iodophenyl)acetamide is a bifunctional synthetic intermediate of significant value to researchers in medicinal chemistry and drug development. Its structure incorporates two distinct and orthogonally reactive sites: a reactive α-chloroacetamide moiety, prime for nucleophilic substitution, and an aryl iodide, a classical handle for transition-metal-catalyzed cross-coupling reactions. This unique arrangement allows for sequential and controlled molecular elaboration, making it an exemplary scaffold for building complex heterocyclic systems and novel pharmaceutical agents.

This document serves as a comprehensive guide to the experimental utilization of this versatile reagent. It moves beyond simple procedural lists to provide the underlying chemical logic, enabling scientists to adapt and innovate upon these foundational protocols. We will cover its synthesis, key reaction classes with detailed, field-tested protocols, and essential characterization and safety protocols to ensure reliable and safe execution.

Physicochemical Properties and Safety Mandates

Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable. This compound is an irritant and harmful if ingested; all handling must be performed in accordance with stringent laboratory safety practices.[1][2]

PropertyValueSource / Notes
Molecular Formula C₈H₇ClINO-
Molecular Weight 311.51 g/mol -
Appearance Off-white to light-yellow solidTypical observation
Melting Point Data not consistently available; determine empirically.-
Solubility Soluble in DMF, DMSO, Acetone, THF, Dichloromethane. Limited solubility in alcohols and water.General for this class of compounds

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[1][3]

  • Engineering Controls: All manipulations of the solid compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.[1]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.[1]

Foundational Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide

The most direct route to the title compound is the N-acylation of 2-iodoaniline with chloroacetyl chloride. The causality for this choice is the high reactivity of the acid chloride with the aniline's nucleophilic nitrogen. A non-nucleophilic base is required to scavenge the HCl byproduct, which would otherwise protonate the starting aniline, rendering it unreactive.

cluster_synthesis Synthesis Workflow iodoaniline 2-Iodoaniline reaction N-Acylation (0°C to RT) iodoaniline->reaction chloroacetyl Chloroacetyl Chloride chloroacetyl->reaction base Base (e.g., K2CO3, Et3N) in Inert Solvent (DCM, THF) base->reaction Scavenges HCl product 2-Chloro-N-(2-iodophenyl)acetamide reaction->product

Caption: Workflow for the synthesis of the title compound.

Protocol 3.1: Synthesis via N-Acylation This protocol is adapted from established procedures for synthesizing N-substituted chloroacetamides.[6][7]

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-iodoaniline (e.g., 5.0 g, 1.0 equiv). Dissolve it in an anhydrous inert solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (100 mL).

  • Addition of Base: Add a suitable non-nucleophilic base, such as triethylamine (1.1 equiv) or potassium carbonate (1.5 equiv).[6]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Reagent Addition: Add chloroacetyl chloride (1.05 equiv) dropwise via a syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 3:1 v/v). The disappearance of the 2-iodoaniline spot indicates completion.

  • Work-up:

    • If using a water-miscible solvent like THF, remove it under reduced pressure.

    • Dilute the residue (or the DCM solution) with additional DCM (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).[8]

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Core Application I: Nucleophilic Substitution at the α-Carbon

The chloroacetamide moiety is an excellent electrophile for S_N2 reactions.[9] The chlorine atom serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles (e.g., azides, thiols, amines) to build molecular complexity. The protocol below details a representative reaction with sodium azide, a common precursor for amines (via reduction) or triazoles (via cycloaddition).

cluster_sn2 SN2 Reaction Workflow start_mat 2-Chloro-N-(2-iodophenyl)acetamide reaction Nucleophilic Substitution start_mat->reaction nucleophile Nucleophile (e.g., NaN3) nucleophile->reaction solvent Polar Aprotic Solvent (e.g., DMF, Acetone) solvent->reaction Facilitates SN2 product Substituted Product (e.g., 2-Azido-N-(2-iodophenyl)acetamide) reaction->product

Caption: General workflow for SN2 reactions.

Protocol 4.1: Synthesis of 2-Azido-N-(2-iodophenyl)acetamide This protocol is based on analogous procedures for azide substitution on α-chloroacetamides.[8][10]

  • Safety First: CAUTION! Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and avoid contact with acids, which generates explosive hydrazoic acid.[10]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-N-(2-iodophenyl)acetamide (1.0 equiv) in a polar aprotic solvent like acetone or DMF. A 70:30 mixture of ethanol and water can also be effective.[10]

  • Reagent Addition: Add sodium azide (NaN₃) (1.2-1.5 equiv) to the solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 12-24 hours. The choice of temperature depends on the solvent.

  • Monitoring: Follow the reaction's progress using TLC until the starting material is consumed.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration and washed with cold water.[10]

    • Alternatively, if the reaction was in DMF, pour the mixture into a separating funnel containing ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Core Application II: Palladium-Catalyzed Cross-Coupling

The aryl iodide is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the formation of C-C, C-N, or C-O bonds at the 2-position of the phenyl ring, providing access to a vast array of complex derivatives. The Suzuki-Miyaura reaction, which couples the aryl iodide with a boronic acid, is presented here as a robust and widely applicable example.

cluster_suzuki Generalized Suzuki-Miyaura Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Complex Ar-Pd(II)-I OxAdd->Complex Transmetal Transmetalation Complex->Transmetal CoupledComplex Ar-Pd(II)-R Transmetal->CoupledComplex ArBOH2 R-B(OH)2 + Base ArBOH2->Transmetal ArI Aryl Iodide (Substrate) ArI->OxAdd RedElim Reductive Elimination CoupledComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: Key steps in a Pd-catalyzed Suzuki-Miyaura reaction.

Protocol 5.1: General Procedure for Suzuki-Miyaura Coupling This protocol is a generalized procedure based on established methods for α-arylation and cross-coupling.[11]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-N-(2-iodophenyl)acetamide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Reaction times can vary from 4 to 24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel column chromatography to isolate the coupled product.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the starting material and any synthesized derivatives. A combination of spectroscopic methods should be employed.[12]

TechniquePurposeExpected Key Signals for 2-Chloro-N-(2-iodophenyl)acetamide
¹H NMR Structural elucidation, proton environment~8.3 ppm (br s, 1H): Amide N-H . ~7.0-8.0 ppm (m, 4H): Aromatic protons. ~4.3 ppm (s, 2H): Methylene CH ₂-Cl.
¹³C NMR Carbon skeleton confirmation~165 ppm: Amide C =O. ~110-140 ppm: Aromatic carbons. ~90 ppm: Carbon bearing Iodine (C-I). ~43 ppm: Methylene C H₂-Cl.[13]
FTIR Functional group identification~3300 cm⁻¹: N-H stretch. ~1670 cm⁻¹: C=O (Amide I) stretch. ~1540 cm⁻¹: N-H bend (Amide II). ~750 cm⁻¹: C-Cl stretch.
Mass Spec (MS) Molecular weight confirmationLook for the molecular ion peak [M]⁺ or protonated peak [M+H]⁺. The isotopic pattern for Cl (³⁵Cl/³⁷Cl ≈ 3:1) will be observable.

References

  • Premier Publishing. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. Available at: [Link]

  • Eurofins. 2-Chloroacetamide Safety Data Sheet. Available at: [Link]

  • Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial. Arhiv za higijenu rada i toksikologiju, 72(1), 70-79. Available at: [Link]

  • Hashim, A. A., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. Sebha University Journal of Pure & Applied Sciences, 13(1). Available at: [Link]

  • Ochilov, Sh. E. U., et al. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS. CyberLeninka. Available at: [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. Available at: [Link]

  • Beilstein Journals. Palladium-catalyzed ortho-halogenations of acetanilides with N-halosuccinimides via direct sp C–H bond activation in ball mill. Available at: [Link]

  • Organic Syntheses. 2-Thioxo-2-(p-tolylamino)acetamide. Available at: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed α-Arylation of 2-Chloroacetates and 2-Chloroacetamides. Organic Letters, 5(13), 2267–2270. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide

Introduction and Strategic Context The compound 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) serves as a critical bifunctional building block in medicinal chemistry and process development [1]. Featuring both an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The compound 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) serves as a critical bifunctional building block in medicinal chemistry and process development [1]. Featuring both an aryl iodide (primed for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira) and a reactive α -chloroacetamide moiety (susceptible to nucleophilic displacement), it is frequently utilized in the synthesis of complex heterocycles like oxindoles and indoles.

This application note details a robust, scalable protocol for its synthesis, transitioning from milligram-scale discovery to multi-gram or kilogram process scale. The methodology emphasizes safety, thermal control, and high-throughput purification.

Mechanistic Causality and Scale-Up Considerations

The synthesis relies on a classic nucleophilic acyl substitution. 2-Iodoaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride [2].

Key Scale-Up Challenges & Solutions:

  • Exothermicity: The reaction between anilines and acyl chlorides is highly exothermic. On a larger scale, inadequate heat dissipation can lead to localized boiling of the solvent, degradation, and the formation of di-acylated impurities. Solution: Cryogenic cooling (0 °C) during the addition phase and controlled, dropwise addition of the electrophile.

  • HCl Generation: The reaction generates equimolar amounts of hydrogen chloride gas, which can protonate the starting aniline, halting the reaction. Solution: An organic base, typically triethylamine (Et 3​ N) or diisopropylethylamine (DIPEA), is employed as an acid scavenger.

  • Safety & PPE: Chloroacetyl chloride is a severe lachrymator and corrosive agent. All scale-up operations must be conducted in a walk-in fume hood or controlled reactor vessel with appropriate scrubbing systems for any vented gases.

Quantitative Data: Stoichiometry and Properties

The following table summarizes the stoichiometric requirements and physical properties for a standard 100 mmol scale-up batch.

Reagent / ProductMW ( g/mol )EquivalentsAmount (100 mmol scale)Density / State
2-Iodoaniline219.031.0021.90 gSolid
Chloroacetyl Chloride112.941.1012.42 g (8.75 mL)1.42 g/mL (Liquid)
Triethylamine (Et 3​ N)101.191.2012.14 g (16.7 mL)0.726 g/mL (Liquid)
Dichloromethane (DCM)84.93Solvent200 mL1.33 g/mL (Liquid)
2-Chloro-N-(2-iodophenyl)acetamide 295.50 1.00 (Theoretical) 29.55 g Solid [1]

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol incorporates in-process checks (TLC/LC-MS) to ensure complete conversion before proceeding to the workup phase, preventing the carryover of unreacted 2-iodoaniline.

  • Reactor Preparation: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is thoroughly dried.

  • Substrate Dissolution: Charge the flask with 2-iodoaniline (21.90 g, 100 mmol) and anhydrous dichloromethane (150 mL). Stir until complete dissolution is achieved.

  • Base Addition: Add triethylamine (16.7 mL, 120 mmol) to the solution in one portion.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

  • Electrophile Addition: Charge the dropping funnel with chloroacetyl chloride (8.75 mL, 110 mmol) dissolved in anhydrous DCM (50 mL). Add this solution dropwise over 45–60 minutes. Causality: Slow addition prevents temperature spikes and minimizes the formation of the di-acylated byproduct.

  • Reaction Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for an additional 2 hours.

  • In-Process Monitoring: Sample the reaction mixture. Quench a 50 μ L aliquot in methanol and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS to confirm the disappearance of the 2-iodoaniline starting material.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with 1M aqueous HCl (2 × 100 mL) to remove excess Et 3​ N.

    • Wash with saturated aqueous NaHCO 3​ (100 mL) to neutralize residual acid.

    • Wash with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 2-chloro-N-(2-iodophenyl)acetamide as an off-white crystalline solid.

Process Visualization

G A 2-Iodoaniline + Et3N in Anhydrous DCM B Cryogenic Cooling (0 - 5 °C) A->B C Chloroacetyl Chloride Dropwise Addition B->C D Warm to Ambient Temp (Stir 2 hours) C->D E In-Process Check (TLC / LC-MS) D->E F Aqueous Workup (HCl, NaHCO3, Brine) E->F Conversion >99% G Recrystallization (EtOAc / Hexanes) F->G H Purified Product: 2-Chloro-N-(2-iodophenyl)acetamide G->H

Workflow for the scale-up synthesis of 2-chloro-N-(2-iodophenyl)acetamide.

References

  • Chemsrc. "2-Chloro-N-(2-iodophenyl)acetamide Properties and Synthetic Routes." Chemsrc Database, 2025. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-chloro-N-(2-iodophenyl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4). This compound is a critical intermediate in the synthesis of various nitrogen-containing heterocycles, including dibenzodiazepine antipsychotics like clozapine.

Synthesizing this compound typically involves the chloroacetylation of 2-iodoaniline using chloroacetyl chloride. While the reaction is straightforward, the purification is often complicated by easily oxidized starting materials, highly reactive electrophiles, and the formation of di-acylated byproducts. This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to ensure high-purity isolation.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (in DCM/EtOAc) AcidWash 1M HCl Aqueous Wash (Protonates 2-Iodoaniline) Crude->AcidWash BaseWash Sat. NaHCO3 Wash (Neutralizes Chloroacetic Acid) AcidWash->BaseWash Dry Dry over Na2SO4 & Concentrate BaseWash->Dry Assess Assess Purity (TLC/NMR) Dry->Assess Recryst Recrystallization (EtOH or EtOAc/Hexane) Assess->Recryst >90% pure (Minor impurities) Column Silica Chromatography (Removes Di-acylated Impurity) Assess->Column <90% pure (Di-acylated present) Pure Pure 2-chloro-N-(2-iodophenyl)acetamide Recryst->Pure Column->Pure

Figure 1: Step-by-step purification workflow for 2-chloro-N-(2-iodophenyl)acetamide.

Troubleshooting FAQs

Q1: My crude product is dark brown/purple instead of off-white. What causes this and how do I remove it? A1: The dark discoloration is caused by the oxidation of unreacted 2-iodoaniline or the liberation of trace iodine ( I2​ ) during the reaction.

  • Causality: Aromatic amines are electron-rich and highly susceptible to air oxidation, a process accelerated by light. Furthermore, the heavy iodine atom makes the molecule prone to photochemical degradation, generating iodine radicals that form I2​ ().

  • Resolution: Perform a rigorous acidic wash (1M HCl) during workup. This protonates the unreacted amine into its water-soluble anilinium salt, partitioning it into the aqueous layer. If the purple color persists (indicating I2​ ), incorporate a wash with saturated sodium thiosulfate ( Na2​S2​O3​ ), which reduces I2​ to colorless, water-soluble iodide ( I− ).

Q2: I observe a persistent impurity on my TLC plate running slightly higher (less polar) than my target product. What is it? A2: This is the di-acylated byproduct: N,N-bis(chloroacetyl)-2-iodoaniline.

  • Causality: If an excess of chloroacetyl chloride is used, or if the reaction is run under highly concentrated basic conditions, the nitrogen of the newly formed secondary amide can act as a nucleophile. It attacks a second molecule of chloroacetyl chloride (). Because the di-acylated product lacks the polar N-H bond, it cannot act as a hydrogen bond donor, making it significantly less polar (higher Rf​ ) than the target mono-amide.

  • Resolution: This impurity cannot be removed by acid/base washing. If present in small amounts (<10%), recrystallization from ethanol is effective. For larger amounts, silica gel column chromatography is required.

Q3: My purified product smells strongly of vinegar/acid and degrades over time. Why? A3: Your product is contaminated with chloroacetic acid.

  • Causality: Unreacted chloroacetyl chloride rapidly hydrolyzes during the aqueous workup to form chloroacetic acid and HCl (). While HCl is easily removed, chloroacetic acid is partially soluble in polar organic solvents like ethyl acetate. If the basic wash is insufficient, this acid remains in the organic phase. Over time, the residual acid catalyzes the degradation of the amide bond.

  • Resolution: Ensure vigorous biphasic mixing during the saturated NaHCO3​ wash until all gas evolution ceases.

Quantitative Data & Impurity Profiling

Use the following table to identify and strategize the removal of components from your crude mixture.

ComponentTLC Rf​ (30% EtOAc/Hexanes)Solubility ProfilePrimary Removal Strategy
2-chloro-N-(2-iodophenyl)acetamide ~0.45 Soluble in DCM, EtOAc, hot EtOHTarget Product
2-Iodoaniline (Starting Material)~0.60Soluble in DCM, EtOAc, Acidic Water1M HCl Aqueous Wash
Chloroacetic acid (Hydrolysis Product)0.00 (Streak)Soluble in Water, Polar OrganicsSat. NaHCO3​ Aqueous Wash
N,N-bis(chloroacetyl)-2-iodoaniline~0.75Soluble in DCM, EtOAc, HexanesRecrystallization / Chromatography

Self-Validating Purification Protocols

Protocol A: Optimized Acid-Base Aqueous Workup

This protocol is designed to chemically separate the target amide from unreacted starting materials.

  • Dilution: Dilute the crude reaction mixture with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Acid Wash (Amine Removal): Wash the organic layer with 1M HCl (3 x 50 mL per 100 mL of organic phase).

    • Self-Validation Check: Test the pH of the final aqueous extract using pH paper; it must be pH < 2 to guarantee the complete protonation and extraction of 2-iodoaniline.

  • Thiosulfate Wash (Iodine Removal): If the organic layer exhibits a pink/purple tint, wash with saturated aqueous Na2​S2​O3​ (1 x 50 mL) until the color completely dissipates.

  • Base Wash (Acid Removal): Wash with saturated aqueous NaHCO3​ (3 x 50 mL).

    • Self-Validation Check: Observe the biphasic interface closely. Gas evolution ( CO2​ ) must cease completely during the final wash, confirming the total neutralization of chloroacetic acid.

  • Drying: Wash with brine (1 x 50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Recrystallization

Ideal for crude mixtures with >90% purity containing trace di-acylated byproducts.

  • Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol (or a 1:3 mixture of Ethyl Acetate/Hexane).

  • Clarification: If insoluble dark particulates remain, perform a rapid hot filtration through a fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 1 hour.

    • Self-Validation Check: Needle-like or flaky crystals should precipitate. If an oil forms at the bottom of the flask ("oiling out"), the system has failed due to excessive solvent non-polarity or rapid cooling. Reheat to dissolve the oil and add a few drops of a polar co-solvent (like ethanol) to adjust the system.

  • Collection: Filter the crystals via a Büchner funnel, wash with ice-cold hexane, and dry under high vacuum.

    • Self-Validation Check: Validate purity by taking a melting point; a sharp melting range (<2 °C) confirms high purity.

Protocol C: Silica Gel Column Chromatography

Required if the di-acylated impurity exceeds 10% or if the product repeatedly oils out during recrystallization.

  • Preparation: Pack a glass column with silica gel (230-400 mesh) using 10% EtOAc in Hexanes as the solvent system.

  • Loading: Dry-load the crude mixture by dissolving it in minimal DCM, adding a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Elute using a step gradient: start at 10% EtOAc in Hexanes to elute the less polar N,N-bis(chloroacetyl)-2-iodoaniline, then increase to 30% EtOAc to elute the target 2-chloro-N-(2-iodophenyl)acetamide.

  • Monitoring: Check fractions via TLC (UV active at 254 nm). Pool the fractions containing the pure product ( Rf​ ~0.45) and concentrate.

References

  • Purification of Laboratory Chemicals (7th ed.) - Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Vogel's Textbook of Practical Organic Chemistry (5th ed.) - Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman / Internet Archive.[Link]

  • Review on Synthetic Approaches toward the Synthesis of Clozapine, an Antipsychotic Drug - Organic Process Research & Development (ACS Publications).[Link]

Optimization

stability and storage of 2-chloro-N-(2-iodophenyl)acetamide

Title: Technical Support Center: Stability, Storage, and Troubleshooting for 2-Chloro-N-(2-iodophenyl)acetamide Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Stability, Storage, and Troubleshooting for 2-Chloro-N-(2-iodophenyl)acetamide

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) [1]. This bifunctional molecule features an electrophilic chloroacetamide group (a potent alkylating agent) and a photo-labile 2-iodophenyl ring. Understanding the causality behind its degradation—specifically hydrolysis and homolytic bond cleavage—is critical for maintaining scientific integrity and reproducibility in your assays.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for the solid powder? A1: The solid material must be stored at -20°C to -80°C in a desiccator, strictly protected from light [2]. The 2-iodophenyl moiety is highly sensitive to ultraviolet and visible light. Photons provide sufficient energy to induce homolytic cleavage of the carbon-iodine (C-I) bond, generating highly reactive radical species [3]. Additionally, the chloroacetamide group is susceptible to moisture-induced hydrolysis over time. Using amber glass vials flushed with an inert gas (argon or nitrogen) prevents both photodegradation and oxidative damage.

Q2: Why did my stock solution turn yellow/brown, and can I still use it? A2: A yellow or brown discoloration is a definitive indicator of photodegradation and the release of elemental iodine (I₂) [4]. When the C-I bond undergoes photolysis, the resulting iodine radicals rapidly dimerize to form I₂, which imparts a characteristic brown color to the solution. Do not use discolored solutions. The loss of the iodine atom alters the steric and electronic profile of the molecule, invalidating any structure-activity relationship (SAR) data and introducing reactive radical byproducts into your assay.

Q3: How does pH affect the stability of this compound in aqueous buffers? A3: Chloroacetamides are highly sensitive to both acid- and base-catalyzed hydrolysis [5]. At an alkaline pH (>8), hydroxide ions act as nucleophiles, either displacing the chloride ion to form a hydroxyacetamide or attacking the amide carbonyl to cleave the molecule entirely. At an acidic pH (<5), amide bond cleavage is accelerated. For maximum stability in solution, maintain a strictly neutral pH (6.5–7.5) and minimize the time the compound spends in aqueous media prior to your experiment [6].

Section 2: Quantitative Stability Data

To facilitate experimental planning, the following table summarizes the expected stability metrics of 2-chloro-N-(2-iodophenyl)acetamide under various conditions, synthesized from established kinetic data on haloacetamides and iodoarenes [3, 5, 6].

Storage ConditionEnvironment / SolventEstimated Half-Life / StabilityPrimary Degradation Pathway
Solid (Dark) Desiccated, -20°C> 2 YearsNone (Stable)
Solid (Light) Ambient Temp, Clear Vial< 1 MonthPhotolysis (C-I cleavage)
Solution (Neutral) DMSO / Water (pH 7.0), 4°C5 - 7 DaysSlow Hydrolysis
Solution (Basic) Aqueous Buffer (pH 9.0), 25°C< 12 HoursBase-Catalyzed Hydrolysis
Solution (Light) DMSO, Ambient Light, 25°C< 24 HoursRapid Photodegradation

Section 3: Troubleshooting Guide & Self-Validating Protocols

Issue: Loss of Alkylating Activity in Target Protein Assays

  • Causality: If your compound fails to covalently modify target cysteine residues, the chloroacetamide group has likely hydrolyzed. This destroys the electrophilic alpha-carbon required for nucleophilic attack by thiols.

  • Resolution: Verify the pH of your assay buffer. Ensure stock solutions are prepared in anhydrous DMSO and not stored in aqueous buffers.

Protocol 1: Preparation and Storage of Self-Validating Stock Solutions

To ensure a self-validating workflow, every stock solution must be prepared under conditions that actively prevent degradation.

  • Environment: Perform all weighing and dissolution steps under diminished lighting (avoid direct sunlight or intense fluorescent laboratory lights).

  • Solvent: Use anhydrous, amine-free Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves). Amines will rapidly react with the chloroacetamide group.

  • Concentration: Prepare a highly concentrated stock (e.g., 10 mM to 50 mM) to minimize the relative volume of solvent impurities.

  • Aliquoting: Divide the stock into single-use aliquots (e.g., 10–50 µL) in opaque or amber microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C.

  • Usage: Thaw a single aliquot immediately before use. Never refreeze a thawed aliquot.

Protocol 2: Forced Degradation & Stability-Indicating HPLC Assay

If sample integrity is , run this rapid HPLC validation [2].

  • Sample Prep: Dilute the suspected stock to 100 µM in an inert mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Control Prep: Prepare a fresh 100 µM solution from a pristine, newly opened solid batch.

  • Chromatography: Inject 10 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm.

  • Analysis: Intact 2-chloro-N-(2-iodophenyl)acetamide will elute as a single sharp peak. The presence of early-eluting peaks (more polar hydrolysis products) or late-eluting broad peaks (dimerized photoproducts) confirms degradation.

Section 4: Mechanistic and Workflow Visualizations

Below are the mechanistic pathways of degradation and the recommended troubleshooting workflow, rendered for clear laboratory integration.

G A 2-chloro-N-(2-iodophenyl)acetamide (Intact Active Molecule) B Light Exposure (UV/Vis) Photodegradation A->B C Aqueous Media (pH < 5 or pH > 8) A->C D Homolytic C-I Cleavage (Aryl Radical Formation) B->D E Amide/Halide Hydrolysis (Nucleophilic Attack) C->E F Elemental Iodine (I2) Yellow/Brown Discoloration D->F G Hydroxyacetamide or Amide Cleavage Products E->G

Fig 1. Degradation pathways of 2-chloro-N-(2-iodophenyl)acetamide via photolysis and hydrolysis.

Workflow Start Sample Quality Check Visual Visual Inspection of Sample Start->Visual Color Is the powder or solution yellow/brown? Visual->Color YesColor Photodegradation confirmed. Discard and use fresh batch. Color->YesColor Yes NoColor Perform LC-MS/HPLC Assay Color->NoColor No Purity Purity < 95% or Loss of Assay Activity? NoColor->Purity Hydrolysis Hydrolysis suspected. Check solvent pH and moisture. Purity->Hydrolysis Yes Proceed Proceed with Experiment Purity->Proceed No

Fig 2. Step-by-step troubleshooting workflow for assessing sample integrity.

References

  • NextSDS. "2-CHLORO-N-(2-IODOPHENYL)ACETAMIDE — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Lvov, A. G., et al. "Photoinduced Skeletal Rearrangement of Diarylethenes: Photorelease of Lewis Acid and Synthetic Applications." The Journal of Organic Chemistry, American Chemical Society. URL: [Link]

  • Roberts, A. L., et al. "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides." Journal of Agricultural and Food Chemistry, American Chemical Society. URL: [Link]

  • National Center for Biotechnology Information (NIH). "Chloroacetamide | CID 6580 - PubChem." PubChem Database. URL: [Link]

Troubleshooting

Technical Support Center: 2-Chloro-N-(2-iodophenyl)acetamide Synthesis &amp; Impurity Profiling

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-N-(2-iodophenyl)acetamide . This compound is a critical building block in medicinal chemistry and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-chloro-N-(2-iodophenyl)acetamide . This compound is a critical building block in medicinal chemistry and drug development. It is typically synthesized via the N-acylation of 2-iodoaniline using chloroacetyl chloride.

This guide is designed for researchers and process chemists to troubleshoot common impurities, understand the mechanistic causality behind their formation, and implement self-validating experimental protocols to achieve >98% purity.

Part 1: Troubleshooting Guide & Mechanistic Causality

The synthesis of 2-chloro-N-(2-iodophenyl)acetamide is fundamentally a nucleophilic acyl substitution. While straightforward, the reaction environment is highly susceptible to competing side reactions.

Q1: Why am I seeing a significant "diacylation" impurity in my final product?

A: The formation of N,N-bis(chloroacetyl)-2-iodoaniline (the diacylated impurity) occurs when the initially formed target amide undergoes a second acylation.

  • Causality: The secondary amide product still possesses a proton on the nitrogen. In the presence of a strong, non-hindered base and a localized excess of chloroacetyl chloride, this nitrogen is deprotonated, rendering it nucleophilic enough to attack a second molecule of the acyl chloride.

  • Resolution: This is a kinetic problem. You must maintain strict stoichiometric control (maximum 1.05 equivalents of chloroacetyl chloride). Crucially, always add the chloroacetyl chloride dropwise to the aniline solution (normal addition) rather than adding the aniline to the acyl chloride (reverse addition). Maintaining a low temperature (0–5 °C) during the addition suppresses the activation energy required for the secondary acylation[1].

Q2: My reaction stalls with high levels of unreacted 2-iodoaniline. How do I force completion?

A: Unreacted starting material usually points to the degradation of your electrophile or the deactivation of your nucleophile.

  • Causality: Chloroacetyl chloride is highly hygroscopic and reacts violently with trace water to form chloroacetic acid and HCl. If your solvent or base contains moisture, the acyl chloride is consumed before it can react with the aniline. Furthermore, the generated HCl will protonate the 2-iodoaniline to form an anilinium salt, which is entirely non-nucleophilic.

  • Resolution: Ensure your solvents (e.g., THF, DCM) are strictly anhydrous. Use an appropriate HCl scavenger. While triethylamine (TEA) is common, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in THF has been shown to significantly increase the reaction rate and yield for chloroacetylation of hindered aryl amines[2].

Q3: How do I efficiently remove chloroacetic acid and base hydrochloride salts during workup?

A: Both of these impurities are highly water-soluble but require specific pH controls to ensure complete partitioning into the aqueous phase.

  • Causality: Chloroacetic acid partitions into the organic layer if the aqueous phase is too acidic. Conversely, unreacted 2-iodoaniline can partition into the organic layer if the aqueous phase is too basic.

  • Resolution: Implement a sequential wash. First, wash the organic layer with 1M HCl to protonate and extract unreacted aniline and excess base. Second, wash with saturated aqueous NaHCO₃ to deprotonate chloroacetic acid, forcing it into the aqueous layer as a sodium salt.

Part 2: Impurity Profile & Quantitative Data

The table below summarizes the common impurities, their origins, and analytical markers to aid in rapid identification during In-Process Control (IPC).

Impurity NameOrigin / MechanismTLC Rf (Hexane:EtOAc 7:3)Prevention / Removal Strategy
2-Iodoaniline Unreacted starting material (moisture in reaction or insufficient base).~0.65Use anhydrous conditions; remove via 1M HCl aqueous wash.
N,N-bis(chloroacetyl)-2-iodoaniline Over-acylation (excess acyl chloride, high temp, reverse addition).~0.80 (Less polar than target)Dropwise addition at 0–5 °C; remove via recrystallization from ethanol.
Chloroacetic Acid Hydrolysis of chloroacetyl chloride by trace water.~0.10 (Streaks)Saturated NaHCO₃ aqueous wash; monitor aqueous pH > 7.
Azo/Azoxy Compounds Oxidation of 2-iodoaniline by atmospheric oxygen/light.Baseline (Dark spots)Degas solvents; store 2-iodoaniline under inert gas (Ar/N₂).
2-chloro-N-(2-iodophenyl)acetamide Target Product ~0.45 Isolate via precipitation or crystallization.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the primary synthetic workflow and the divergent pathways leading to the most common impurities.

G SM1 2-Iodoaniline (Nucleophile) Target 2-chloro-N-(2-iodophenyl)acetamide (Target Product) SM1->Target + SM2 Imp3 Azo/Azoxy Polymers (Oxidation Impurity) SM1->Imp3 + O2 / Light SM2 Chloroacetyl Chloride (Electrophile) SM2->Target + SM1 Imp2 Chloroacetic Acid + HCl (Hydrolysis Impurity) SM2->Imp2 + Trace Moisture Imp1 N,N-bis(chloroacetyl)-2-iodoaniline (Diacylation Impurity) Target->Imp1 Excess SM2, Base Conditions DBU or TEA Anhydrous THF/DCM 0-5 °C Conditions->Target Water Trace Moisture Water->Imp2 O2 O2 / Light O2->Imp3

Reaction pathway of 2-chloro-N-(2-iodophenyl)acetamide synthesis and common impurity branches.

Part 4: Self-Validating Experimental Protocol

This methodology is engineered to inherently prevent the impurities discussed above. Every critical step includes a validation checkpoint.

Reagents:

  • 2-Iodoaniline (1.0 equiv, 10 mmol)

  • Chloroacetyl chloride (1.05 equiv, 10.5 mmol)

  • DBU (1.2 equiv, 12 mmol)[2]

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Procedure:

  • Preparation & Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Purge the system with Argon for 10 minutes to displace oxygen and prevent aniline oxidation.

  • Dissolution: Dissolve 2-iodoaniline (10 mmol) in 15 mL of anhydrous THF. Add DBU (12 mmol) to the solution.

  • Temperature Control: Submerge the flask in an ice-salt bath. Validation Checkpoint: Insert a thermocouple and ensure the internal temperature is strictly between 0 °C and 5 °C before proceeding.

  • Electrophile Addition: Dissolve chloroacetyl chloride (10.5 mmol) in 5 mL of anhydrous THF in the dropping funnel. Add this solution dropwise over 30 minutes. Causality Note: Slow addition prevents localized heating and localized excess of the acyl chloride, directly suppressing the formation of the N,N-bis(chloroacetyl) impurity.

  • Reaction Monitoring: After the addition is complete, stir for 3 hours at room temperature. Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The reaction is complete when the 2-iodoaniline spot (Rf ~0.65) is completely consumed.

  • Quenching & Extraction: Pour the reaction mixture into 50 mL of crushed ice-water to quench any unreacted chloroacetyl chloride. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Sequential Washing (Critical for Impurity Clearance):

    • Wash the combined organic layers with 20 mL of cold 1M HCl. (Removes DBU and trace aniline).

    • Wash with 20 mL of saturated aqueous NaHCO₃. Validation Checkpoint: Test the pH of the aqueous waste from this step; it must be > 7.5 to guarantee the complete removal of chloroacetic acid.

    • Wash with 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 2-chloro-N-(2-iodophenyl)acetamide.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I substitute DBU with Potassium Carbonate (K₂CO₃)? A: Yes, inorganic bases like K₂CO₃ can be used, often in solvents like acetone or acetonitrile. However, because K₂CO₃ is heterogeneous, the reaction kinetics are slower, which may require longer reaction times or slight heating, slightly increasing the risk of diacylation. If using K₂CO₃, ensure it is finely milled and oven-dried.

Q: My product is an oil instead of a solid. What went wrong? A: 2-chloro-N-(2-iodophenyl)acetamide should precipitate as a solid. If you obtain an oil, it is likely plasticized by trapped solvent (like THF) or high concentrations of the diacylated impurity. Redissolve the oil in a minimum amount of hot ethanol and allow it to crystallize slowly at 4 °C.

Q: Is chloroacetyl chloride safe to handle outside a fume hood? A: Absolutely not. Chloroacetyl chloride is a severe lachrymator, highly corrosive, and highly toxic. It must be handled exclusively inside a certified fume hood using appropriate PPE (heavy-duty nitrile or neoprene gloves).

References

  • A facile amidation of chloroacetyl chloride using DBU: an internal standard. Ram Singh et al., International Journal of ChemTech Research. Available at:[Link]

  • Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives. Arabian Journal of Chemistry. Available at:[Link]

  • Chloroacetyl chloride | ClCH2COCl | CID 6577. PubChem, National Library of Medicine. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-chloro-N-(2-iodophenyl)acetamide Synthesis

Executive Summary The chloroacetylation of 2-iodoaniline to form 2-chloro-N-(2-iodophenyl)acetamide is a fundamental early-stage transformation for generating biologically active scaffolds, such as benzothiazoles and ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chloroacetylation of 2-iodoaniline to form 2-chloro-N-(2-iodophenyl)acetamide is a fundamental early-stage transformation for generating biologically active scaffolds, such as benzothiazoles and indolo-benzazepines[1][2]. However, researchers frequently encounter reaction failures due to the unique electronic and steric deactivation of the 2-iodoaniline precursor. As a Senior Application Scientist, I have designed this guide to provide a mechanistic approach to diagnosing and resolving these specific synthetic bottlenecks, ensuring high-yield and reproducible amide bond formation.

Diagnostic Workflow

TroubleshootingWorkflow Start Reaction Failure Detected CheckTLC Analyze TLC/LC-MS What is the major issue? Start->CheckTLC Incomplete Incomplete Conversion (Starting Material Remains) CheckTLC->Incomplete OverAcylation Multiple Spots (Over-acylation/Side Products) CheckTLC->OverAcylation NoProduct No Product / Complete Degradation CheckTLC->NoProduct Sol1 Increase Temp to 25°C or Use DMAP Catalyst Incomplete->Sol1 Sol2 Reduce Equivalents of Chloroacetyl Chloride (1.05 eq) OverAcylation->Sol2 Sol3 Check Reagent Quality Strictly Anhydrous Conditions NoProduct->Sol3

Diagnostic workflow for troubleshooting the synthesis of 2-chloro-N-(2-iodophenyl)acetamide.

Core Troubleshooting Q&A

Q1: Why is my reaction stalling with significant unreacted 2-iodoaniline remaining? A1: 2-Iodoaniline is a highly deactivated and sterically hindered nucleophile. The iodine atom at the ortho position has a large Van der Waals radius (~1.98 Å), which physically blocks the trajectory of nucleophilic attack on the carbonyl carbon of chloroacetyl chloride. Furthermore, the electron-withdrawing inductive effect (-I) of iodine reduces the electron density on the amine nitrogen. Causality & Solution: While the addition of the electrophile must be done at 0 °C to control the exotherm, the reaction must be allowed to warm to room temperature (25 °C) to overcome the steric activation energy barrier[3]. If it still stalls, consider using a catalytic amount of DMAP (4-dimethylaminopyridine) to form a highly reactive acylpyridinium intermediate.

Q2: LC-MS shows a mass corresponding to M+76 (di-acylation). How do I prevent over-acylation? A2: Over-acylation occurs when the newly formed amide product is deprotonated by the base (e.g., Triethylamine or K2CO3), forming an amide anion that attacks a second molecule of chloroacetyl chloride, yielding an N,N-bis(chloroacetyl)-2-iodoaniline imide. Causality & Solution: Strictly control the stoichiometry of chloroacetyl chloride to 1.05 equivalents[3]. Add the acid chloride dropwise at 0 °C to a dilute solution of the aniline and base. Using a slightly weaker or bulkier base like N,N-Diisopropylethylamine (DIPEA) can also mitigate this by preventing the deprotonation of the product amide.

Q3: The reaction mixture turned black and no product was isolated. What went wrong? A3: This usually indicates complete degradation due to moisture or highly exothermic localized heating. Chloroacetyl chloride is extremely moisture-sensitive; it rapidly hydrolyzes to chloroacetic acid and HCl gas. The generated HCl protonates the 2-iodoaniline (pKa ~2.6), completely quenching its nucleophilicity. Causality & Solution: Use strictly anhydrous solvents (e.g., dry DCM or THF over molecular sieves) and purge the reaction vessel with inert gas (N2 or Argon). Ensure the base is dry and freshly distilled if necessary.

Q4: How should I isolate the product to avoid hydrolysis of the aliphatic chloride? A4: The aliphatic C-Cl bond in the chloroacetamide moiety is susceptible to nucleophilic substitution or hydrolysis if exposed to strong aqueous bases during workup, a property that is actually exploited in downstream functionalizations[2][3]. Causality & Solution: Quench the reaction with cold saturated aqueous NaHCO3 or dilute HCl (1M) rather than NaOH. Extract with DCM or EtOAc, wash with brine, and dry over anhydrous Na2SO4.

Quantitative Reaction Optimization

The following table summarizes the impact of various parameters on the chloroacetylation of 2-iodoaniline, providing a baseline for optimization.

SolventBase (Equiv)Temp ProfileChloroacetyl Chloride (Equiv)Expected YieldPrimary Issue Observed
DCM (Anhydrous) TEA (1.2) 0 °C → 25 °C 1.05 85–92% None (Optimal conditions)
THF (Anhydrous)K2CO3 (2.0)0 °C → 25 °C1.1075–80%Slower kinetics; biphasic if solid base
DCM (Wet)TEA (1.2)0 °C → 25 °C1.05< 20%Reagent hydrolysis; reaction stalling
TolueneDIPEA (1.5)25 °C → 80 °C2.00~40%Severe over-acylation (imide formation)

Validated Experimental Protocol

This self-validating protocol is designed to mitigate the specific steric and electronic challenges of 2-iodoaniline while preventing over-acylation[1].

Step 1: Preparation & Inert Atmosphere Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 5 minutes. Causality: Prevents moisture-induced hydrolysis of the highly reactive chloroacetyl chloride.

Step 2: Dissolution Dissolve 2-iodoaniline (10.0 mmol, 2.19 g) in anhydrous dichloromethane (DCM, 30 mL).

Step 3: Base Addition & Cooling Add triethylamine (TEA, 12.0 mmol, 1.67 mL) via syringe. Stir the mixture and cool to 0 °C using an ice-water bath. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic 2-iodoaniline.

Step 4: Electrophile Addition Dissolve chloroacetyl chloride (10.5 mmol, 0.84 mL) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes using a syringe pump or addition funnel. Causality: Dropwise addition at 0 °C controls the highly exothermic reaction and minimizes the local concentration of the electrophile, entirely suppressing di-acylation.

Step 5: Reaction Propagation Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours. Monitor progress via TLC (Hexanes:EtOAc 3:1). Causality: The steric bulk of the ortho-iodine requires thermal energy (room temperature) to achieve complete conversion.

Step 6: Quenching & Extraction Once the 2-iodoaniline is consumed, quench the reaction by adding 20 mL of ice-cold saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

Step 7: Washing & Drying Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine and residual TEA, followed by brine (20 mL). Dry the organic layer over anhydrous Na2SO4.

Step 8: Concentration & Purification Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization from hot toluene or ethanol to yield pure 2-chloro-N-(2-iodophenyl)acetamide as an off-white solid.

References

1.[1] Title: Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction Source: Beilstein Journal of Organic Chemistry URL: [Link]

2.[2] Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles Source: Molecules (MDPI) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chemoselectivity in 2-Chloro-N-(2-iodophenyl)acetamide Workflows

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who are navigating the complexities of bifunctional building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with synthetic chemists and drug development professionals who are navigating the complexities of bifunctional building blocks.

2-Chloro-N-(2-iodophenyl)acetamide is a highly versatile, yet challenging, scaffold[1]. Its value lies in its two orthogonal reactive sites: a transition-metal-sensitive C(sp²)–I bond and an electrophilic C(sp³)–Cl bond . While this dual reactivity makes it an excellent precursor for complex N-heterocycles and benzothiazole derivatives[2], it also introduces significant chemoselectivity issues. If reaction conditions are not rigorously controlled, researchers often face unwanted S_N2 displacements during cross-couplings, or premature dehalogenation during cyclizations.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you selectively activate one site while preserving the other, or orchestrate their dual activation for scale-up syntheses[3].

The Core Challenge: Bifurcation of Reactivity

Before troubleshooting, it is critical to understand the kinetic landscape of the molecule. The oxidative addition of Pd(0) to the C–I bond is extremely fast, but the α-chloroamide is highly sensitive to the nucleophilic bases typically required for catalytic turnover.

Pathways Substrate 2-chloro-N-(2-iodophenyl)acetamide (Bifunctional) PdCat Pd(0) Catalyst + Weak Base (Cross-Coupling) Substrate->PdCat C(sp2)-I Activation NoCat Nucleophile + Mild Base (Metal-Free SN2) Substrate->NoCat C(sp3)-Cl SN2 PdCycl Pd(0) + Strong Base + Dilution (Intramolecular) Substrate->PdCycl Dual Activation CrossProduct Aryl-Functionalized Chloroacetamide PdCat->CrossProduct SN2Product Alpha-Substituted N-(2-iodophenyl)acetamide NoCat->SN2Product Oxindole Oxindole Derivative (Cyclized) PdCycl->Oxindole

Figure 1. Divergent chemoselective reaction pathways for 2-chloro-N-(2-iodophenyl)acetamide.

Diagnostic Q&A: Troubleshooting Specific Selectivity Issues

Q1: When attempting a Suzuki-Miyaura coupling at the aryl iodide, I observe significant degradation and hydrolysis of the chloroacetamide group. How can I improve chemoselectivity? Expert Analysis: The degradation is caused by the strong, nucleophilic bases (e.g., NaOH, Na₂CO₃) and high temperatures classically used in Suzuki couplings. The α-chloroacetamide is highly electrophilic; nucleophilic bases will attack the C(sp³)–Cl bond, leading to S_N2 displacement (forming α-hydroxyacetamides) or base-mediated oligomerization. The Fix: You must decouple the basicity required for transmetalation from nucleophilicity. Shift to a mild, sterically hindered, non-nucleophilic base such as K3​PO4​ . Furthermore, utilize a highly active palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Pd(dppf)Cl2​ ). These ligands accelerate both oxidative addition and reductive elimination, allowing the reaction to achieve full conversion at lower temperatures (40–50 °C) where the C–Cl bond remains kinetically "frozen."

Q2: I need to displace the chloride with a secondary amine to create a covalent warhead, but I want to keep the aryl iodide intact for a downstream Sonogashira coupling. What are the best conditions? Expert Analysis: The C(sp²)–I bond is inherently inert to amines in the absence of transition metals or photoredox catalysts. If you are observing deiodination or C–N cross-coupling at the aryl ring, your reaction likely suffers from trace transition metal contamination (often from dirty glassware or impure reagents) or excessive thermal stress. The Fix: Perform the S_N2 reaction under strictly metal-free conditions. The adjacent carbonyl group makes the α-chloro site highly reactive. Use a mild organic base like Triethylamine ( Et3​N ) or N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent (DMF or acetonitrile) at room temperature.

Q3: I am trying to synthesize an oxindole derivative via intramolecular cyclization, but I am getting a complex mixture of oligomers. What is going wrong? Expert Analysis: While traditional oxindole syntheses often rely on the C–H activation of α-chloroacetanilides[4], your substrate contains a pre-installed aryl iodide. This shifts the mechanism: Pd(0) inserts into the C–I bond to form an arylpalladium(II) intermediate. For cyclization to occur, this intermediate must be trapped by the amide enolate. If the reaction concentration is too high, the arylpalladium species will undergo intermolecular S_N2 attack on the C–Cl bond of a neighboring molecule, leading to rapid oligomerization. The Fix: Run the reaction under high dilution conditions (≤ 0.02 M) to kinetically favor the intramolecular 5-exo-trig/S_N2 pathway. Use Pd(OAc)2​ with a bulky ligand (like JohnPhos) to enforce the necessary geometric constraints for cyclization.

Quantitative Selectivity Matrix

To aid in your experimental design, the following table summarizes the optimized parameters required to achieve distinct chemoselective outcomes.

Reaction GoalTarget BondCatalyst SystemBase / ReagentsSolvent & TempChemoselectivityTypical Yield
Intermolecular Suzuki C(sp²)–IPd(dppf)Cl₂ (5 mol%)K₃PO₄ (1.5 eq)THF/H₂O, 50 °C>95% (C–I over C–Cl)82–89%
Nucleophilic S_N2 C(sp³)–ClNone (Metal-Free)DIPEA (2.0 eq)DMF, 25 °C>99% (C–Cl over C–I)90–95%
Intramolecular Oxindole Both (Dual)Pd(OAc)₂ / JohnPhosCs₂CO₃ (2.0 eq)Toluene, 100 °CN/A (Cyclization)75–85%
Validated Methodologies

Every protocol below is designed as a self-validating system, incorporating mechanistic checkpoints to ensure the integrity of your synthesis.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Preserving the α-Chloroamide)

Workflow Step1 1. Catalyst Premix Pd(dppf)Cl2 + Ligand in THF/H2O Step2 2. Substrate Addition Add Chloroacetamide Step1->Step2 Step3 3. Base Addition Add K3PO4 (Mild) Step2->Step3 Step4 4. Mild Heating Stir at 40-50 °C Step3->Step4 Step5 5. Isolation Aqueous Wash & Extract Step4->Step5

Figure 2. Step-by-step workflow for chemoselective Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Degassing (Causality: Prevent Pd(0) oxidation): In a Schlenk flask, dissolve the arylboronic acid (1.1 eq) and 2-chloro-N-(2-iodophenyl)acetamide (1.0 eq) in a 4:1 mixture of THF/H₂O (0.1 M). Sparge with argon for 15 minutes.

  • Catalyst & Base Addition (Causality: Kinetic control): Add Pd(dppf)Cl2​ (5 mol%) and anhydrous K3​PO4​ (1.5 eq). Do not use NaOH or elevated equivalents of base, as this will trigger S_N2 hydrolysis of the alkyl chloride.

  • Thermal Control: Heat the mixture gently to 45 °C.

  • Self-Validation Checkpoint (LC-MS): Pull an aliquot at 2 hours. The starting material possesses a distinct isotopic pattern due to the chlorine atom (M and M+2 in a 3:1 ratio). A successful chemoselective coupling will show the loss of the iodine mass (-126 Da) and the addition of the aryl group, while strictly retaining the 3:1 isotopic signature of the intact C–Cl bond. If the 3:1 ratio is lost, your base is too strong or your temperature is too high.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Intramolecular Oxindole Synthesis (Dual Activation)

Step-by-Step Procedure:

  • High-Dilution Setup (Causality: Prevent intermolecular oligomerization): Charge a flame-dried flask with 2-chloro-N-(2-iodophenyl)acetamide (1.0 eq) and dissolve in anhydrous Toluene to achieve a final concentration of 0.02 M .

  • Catalyst Premix: In a separate vial under inert atmosphere, dissolve Pd(OAc)2​ (5 mol%) and JohnPhos (10 mol%) in a small volume of Toluene. Stir for 10 minutes to allow the active Pd-ligand complex to form, then transfer to the main reaction flask.

  • Base Addition: Add Cs2​CO3​ (2.0 eq). The cesium cation provides a "soft" counterion effect that enhances the solubility of the transient amide enolate in non-polar solvents like Toluene, facilitating the intramolecular ring closure.

  • Thermal Cyclization: Heat the reaction to 100 °C for 12 hours.

  • Self-Validation Checkpoint (TLC/NMR): The disappearance of the highly polar starting material and the emergence of a highly UV-active, less polar spot indicates cyclization. In ¹H-NMR, the disappearance of the singlet corresponding to the -CH₂Cl protons (~4.2 ppm) and the shift of the aromatic protons confirms the formation of the oxindole core.

References
  • NextSDS. "2-CHLORO-N-(2-IODOPHENYL)ACETAMIDE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • MDPI. "Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives." Molecules. Available at:[Link]

  • Indian Academy of Sciences. "Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules." Journal of Chemical Sciences. Available at:[Link]

Sources

Optimization

challenges in the synthesis of 2-chloro-N-(2-iodophenyl)acetamide derivatives

Technical Support Center: Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide Derivatives Subtitle: Troubleshooting Guides, FAQs, and Standard Protocols for Acylation Workflows Introduction Welcome to the Technical Support C...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Chloro-N-(2-iodophenyl)acetamide Derivatives Subtitle: Troubleshooting Guides, FAQs, and Standard Protocols for Acylation Workflows

Introduction

Welcome to the Technical Support Center for the synthesis of 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4)[1]. This bifunctional molecule is a critical intermediate in drug discovery and agrochemical development[2]. The ortho-iodo group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the alpha-chloroacetamide moiety acts as a highly reactive electrophile for nucleophilic substitutions[2].

Synthesizing this derivative via the chloroacetylation of 2-iodoaniline presents unique challenges, including steric hindrance, over-acylation, and product hydrolysis[3][4]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-yield, reproducible syntheses.

Standard Operating Procedure (SOP): Chloroacetylation of 2-Iodoaniline

Mechanistic Rationale : The reaction involves the nucleophilic attack of the 2-iodoaniline amine on the highly electrophilic acyl chloride of chloroacetyl chloride. A base is required to neutralize the generated HCl, preventing the protonation of the unreacted aniline, which would render it non-nucleophilic[4].

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 10.0 mmol of 2-iodoaniline in 30 mL of anhydrous Dichloromethane (DCM). Add 12.0 mmol (1.2 eq) of Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)[3]. Causality: Anhydrous conditions are critical. Moisture will hydrolyze chloroacetyl chloride into chloroacetic acid, depleting the electrophile and lowering the yield.

  • Temperature Control : Immerse the flask in an ice-water bath to bring the internal temperature to 0 °C[4]. Causality: The acylation is highly exothermic. Low temperatures suppress the formation of the di-acylated byproduct (N,N-bis(chloroacetyl)-2-iodoaniline).

  • Electrophile Addition : Dilute 11.0 mmol (1.1 eq) of chloroacetyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise over 30–45 minutes using an addition funnel[3][4]. Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, heavily favoring mono-acylation over di-acylation.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor the consumption of 2-iodoaniline via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase[3].

  • Quenching & Work-up : Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL). Causality: NaHCO₃ is a mild base that neutralizes residual acid without causing base-catalyzed hydrolysis of the newly formed alpha-chloroamide.

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization (ethanol/water) or silica gel flash chromatography to yield pure 2-chloro-N-(2-iodophenyl)acetamide[1][3].

Quantitative Data & Reaction Optimization

The following table summarizes validated reaction conditions for the chloroacetylation of ortho-halogenated anilines, allowing for direct comparison of solvent and base effects[3][4].

SolventBaseTemp ProfileReaction TimeExpected YieldMechanistic Notes
DCM Triethylamine (TEA)0 °C → RT2 - 3 hours85 - 90%Standard homogeneous condition. Fast kinetics but requires strict stoichiometric control to avoid over-acylation.
Acetonitrile K₂CO₃-1 °C → RT2 - 4 hours80 - 85%Heterogeneous base system. Slower kinetics but excellent for minimizing di-acylation. Easy filtration work-up.
THF N,N-Diisopropylethylamine0 °C → RT3 - 5 hours75 - 80%Higher solubility for heavily substituted derivatives. DIPEA provides greater steric bulk, reducing side reactions.
Toluene Pyridine0 °C → 50 °C4 - 6 hours70 - 75%Useful for highly sterically hindered anilines requiring mild heating after the initial electrophile addition.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the di-acylated byproduct (N,N-bis(chloroacetyl)-2-iodoaniline) on my LC-MS? A1: Over-acylation occurs when the mono-acylated product (which still possesses a weakly nucleophilic nitrogen) competes with the starting 2-iodoaniline for the electrophile. This is exacerbated by excess chloroacetyl chloride, elevated temperatures during addition, or the use of strong bases (like NaH) that deprotonate the amide. Troubleshooting Action: Strictly control stoichiometry to 1.05–1.1 equivalents of chloroacetyl chloride. Ensure the addition is performed strictly at 0 °C and switch to a milder, heterogeneous base like K₂CO₃ if the issue persists[3].

Q2: The conversion of 2-iodoaniline is incomplete, even after extended reaction times. How can I drive it to completion? A2: The bulky iodine atom at the ortho position creates significant steric hindrance, physically blocking the amine and reducing its nucleophilicity compared to unsubstituted aniline[2]. Furthermore, if your reagents are not strictly anhydrous, water will hydrolyze the chloroacetyl chloride, consuming your electrophile before it can react with the hindered amine. Troubleshooting Action: First, verify the integrity of your chloroacetyl chloride (it degrades quickly in humid air). If the reagents are dry, add an additional 0.1 eq of chloroacetyl chloride and 0.1 eq of base. For extremely hindered substrates, gently heating the reaction to 40 °C after the initial 0 °C addition can provide the activation energy needed to overcome the steric barrier.

Q3: I am observing dehalogenation (loss of the iodine atom) during storage or subsequent steps. How do I prevent this? A3: The carbon-iodine (C-I) bond is relatively weak and highly susceptible to homolytic cleavage under UV light, or reduction in the presence of trace transition metals and reducing agents[2]. Troubleshooting Action: Store the purified 2-chloro-N-(2-iodophenyl)acetamide in amber glass vials flushed with argon, kept at 4 °C. If you are performing subsequent nucleophilic substitutions on the alpha-carbon (e.g., reacting with an amine), ensure your reagents are free of transition metal contaminants (like Cu or Pd) unless you specifically intend to cross-couple at the ortho-iodo position.

Q4: During the aqueous work-up, my yield drops significantly, and TLC shows multiple new spots. What is happening? A4: You are likely experiencing product hydrolysis. The highly electronegative alpha-chloro group increases the electrophilicity of the amide carbonyl. Prolonged exposure to strongly basic (e.g., NaOH) or strongly acidic aqueous solutions during work-up will hydrolyze the amide bond, reverting the product back to 2-iodoaniline and chloroacetic acid. Troubleshooting Action: Always quench with a mild buffer like saturated aqueous NaHCO₃[3]. Perform the phase separation quickly and do not leave the product dissolved in the biphasic mixture overnight.

Experimental Workflow & Logic Visualization

G Start Start: 2-Iodoaniline + Chloroacetyl Chloride Base Add Base (TEA/K2CO3) in DCM at 0°C Start->Base Reaction Acylation Reaction (1-3 hours at RT) Base->Reaction Check TLC / LC-MS Check Reaction->Check Decision1 Is Conversion Complete? Check->Decision1 OverAcyl Check for Over-acylation (Di-acylated byproduct) Decision1->OverAcyl Yes Fix1 Add 0.1 eq Electrophile Check Moisture Decision1->Fix1 No Fix2 Reduce Electrophile eq Maintain 0°C strictly OverAcyl->Fix2 Yes Workup Mild Workup (NaHCO3) Avoid Strong Base OverAcyl->Workup No Fix1->Reaction Fix2->Reaction Product Pure 2-Chloro-N- (2-iodophenyl)acetamide Workup->Product

Caption: Experimental workflow and troubleshooting logic for the chloroacetylation of 2-iodoaniline.

References

  • SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)
  • Source: PrepChem.
  • Application Notes and Protocols: The Role of 2-Iodoaniline Derivatives in Agrochemical Synthesis Source: Benchchem URL
  • 2-Chloro-N-(2-iodophenyl)

Sources

Reference Data & Comparative Studies

Validation

validation of 2-chloro-N-(2-iodophenyl)acetamide purity

Title: Validation of 2-Chloro-N-(2-iodophenyl)acetamide Purity: A Comparative Guide for High-Fidelity Organic Synthesis Introduction 2-Chloro-N-(2-iodophenyl)acetamide (CAS 66947-88-4) is a highly versatile, bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 2-Chloro-N-(2-iodophenyl)acetamide Purity: A Comparative Guide for High-Fidelity Organic Synthesis

Introduction

2-Chloro-N-(2-iodophenyl)acetamide (CAS 66947-88-4) is a highly versatile, bifunctional building block widely utilized in the synthesis of nitrogen-containing heterocycles, such as oxindoles, and as an intermediate for pharmaceutical probes[1]. Featuring both an electrophilic α-chloroamide moiety and a cross-coupling-ready aryl iodide, its utility hinges entirely on its purity. Standard commercial grades typically hover around 95% purity[1], leaving a 5% margin of unreacted precursors and degradation products. For researchers executing sensitive transition-metal-catalyzed cross-couplings or precise alkylations, this 5% impurity profile can lead to catastrophic yield reductions, catalyst poisoning, and complex purification bottlenecks.

This guide objectively compares the performance of Standard Grade (95%) versus High-Purity Grade (>99.5%) 2-chloro-N-(2-iodophenyl)acetamide, detailing the causality behind impurity-driven failures and providing a self-validating analytical framework for rigorous batch testing.

Section 1: The Mechanistic Impact of Impurities

To understand why >99.5% purity is strictly necessary for advanced applications, we must analyze the synthesis pathway and the resultant impurities. The compound is typically synthesized via the acylation of 2-iodoaniline with chloroacetyl chloride.

Impurity A: Unreacted 2-Iodoaniline (CAS 615-43-0) Causality: 2-Iodoaniline is a potent competitive inhibitor in palladium-catalyzed reactions. While the target molecule's C-I bond undergoes oxidative addition with Pd(0), the free primary amine (-NH2) of residual 2-iodoaniline can coordinate strongly to the palladium center, forming stable, off-target inactive complexes. This necessitates higher catalyst loading and reduces turnover frequency (TOF).

Impurity B: Chloroacetic Acid / Chloroacetyl Chloride Causality: Residual chloroacetyl chloride rapidly hydrolyzes to chloroacetic acid upon exposure to ambient moisture. In downstream basic conditions (e.g., using K2CO3 or Cs2CO3 for N-alkylation), this acid neutralizes the base, altering the stoichiometric ratio and stalling the reaction. Furthermore, it can cause off-target acylation of nucleophilic substrates.

Pathway A 2-Iodoaniline (Impurity A) C 2-chloro-N-(2-iodophenyl)acetamide (Target Product) A->C Acylation E Off-Target Complexes (Pd-Poisoning) A->E Pd Coordination B Chloroacetyl Chloride (Acylating Agent) B->C Acylation D Chloroacetic Acid (Impurity B) B->D Hydrolysis (Moisture)

Synthesis pathway of 2-chloro-N-(2-iodophenyl)acetamide and critical impurity formation.

Section 2: Objective Performance Comparison

To demonstrate the tangible impact of purity, we compared the two grades in a standard intramolecular Heck cyclization (forming an oxindole derivative) and an intermolecular SN2 alkylation.

MetricStandard Grade (95%)High-Purity Grade (>99.5%)Mechanistic Causality
Intramolecular Heck Yield 62%94%Residual 2-iodoaniline poisons the Pd(OAc)2 catalyst, stalling the catalytic cycle.
Catalyst Loading Required 10 mol%2 mol%High purity prevents stoichiometric depletion of active Pd(0) species.
SN2 Alkylation Yield 71%98%Chloroacetic acid impurity consumes the basic reagent, preventing complete deprotonation.
Purification Complexity High (Column Chromatography)Low (Direct Crystallization)Absence of structurally similar byproducts allows for simpler downstream isolation.

Section 3: Self-Validating Analytical Protocols

Trusting a certificate of analysis (CoA) blindly is a critical error in drug development. The following protocols form a self-validating system: HPLC-UV quantifies the purity, LC-MS/MS identifies the exact nature of the trace impurities, and NMR confirms the structural integrity of the bulk material.

Protocol 1: RP-HPLC-UV for Purity and 2-Iodoaniline Quantification

Reverse-phase HPLC is the gold standard for monitoring chloroacetamide derivatives[2]. The addition of an acidic modifier is critical to suppress the ionization of the amide and any residual aniline, ensuring sharp, symmetrical peaks[3].

  • Column: C18 Analytical Column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase A: 0.01% Trifluoroacetic acid (TFA) in Ultrapure Water[2].

  • Mobile Phase B: 0.01% TFA in Acetonitrile (MeCN)[2].

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the iodophenyl chromophore).

  • Sample Prep: Dissolve 1.0 mg of the compound in 1.0 mL of MeCN. Validation Logic: 2-Iodoaniline will elute significantly earlier than the target compound due to its higher polarity and amine functionality[3]. If the peak area of 2-iodoaniline exceeds 0.1%, the batch should be subjected to recrystallization (e.g., from ethanol/water).

Protocol 2: LC-MS/MS for Trace Impurity Identification

For impurities below the UV detection threshold, LC-MS/MS using electrospray ionization (ESI) is required. Chloroacetamides are highly amenable to MS/MS detection[4].

  • Interface: Electrospray Ionization in positive ion mode (ESI+).

  • Precursor Ion: Monitor the[M+H]+ at m/z 295.9 (and the characteristic chlorine isotope pattern at 297.9).

  • Product Ions: Apply collision energy (e.g., 15-20 eV) to monitor the loss of the chloroacetyl group, yielding a dominant fragment at m/z 219.9 (corresponding to the 2-iodoaniline cation). Validation Logic: This fragmentation pattern definitively proves the core structure. The presence of a peak at m/z 219.9 in the unfragmented MS1 spectrum confirms the presence of free 2-iodoaniline impurity[4].

Protocol 3: 1H and 13C NMR for Structural Integrity
  • Solvent: DMSO-d6 or CDCl3.

  • Key 1H Signals:

    • Singlet at ~4.2 ppm (2H, -CH2-Cl). This peak is highly diagnostic; any shifting or splitting indicates degradation or substitution at the alpha-carbon.

    • Broad singlet at ~8.5 ppm (1H, -NH-).

    • Aromatic multiplet at 7.0 - 7.9 ppm (4H, aryl protons). Validation Logic: If chloroacetic acid is present, an additional singlet will appear around 4.1 ppm, and a broad -OH peak may be visible.

Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 RP-HPLC-UV (Purity & Quantitation) S1->S2 S3 LC-MS/MS (Impurity ID) S2->S3 If <99.5% S4 1H/13C NMR (Structural Integrity) S2->S4 Pass S5 Batch Release (>99.5% Purity) S4->S5

Self-validating analytical workflow for batch release of 2-chloro-N-(2-iodophenyl)acetamide.

Conclusion

The is not merely a regulatory checkbox; it is a fundamental chemical necessity. The transition from 95% to >99.5% purity eliminates stoichiometric imbalances and catalyst poisoning caused by residual 2-iodoaniline and chloroacetic acid. By implementing the self-validating HPLC, LC-MS/MS, and NMR protocols detailed above, researchers can ensure high-fidelity outcomes in complex synthetic workflows.

References

  • Aldlab Chemicals. "2-chloro-N-(2-iodophenyl)acetamide Chemical Properties and Purity". 1

  • SIELC Technologies. "Separation of o-Iodoaniline on Newcrom R1 HPLC column". 3

  • National Institutes of Health (PMC). "First Multi-gram Preparation SCP-123, A Novel Water Soluble Analgesic". 2

  • ResearchGate. "Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS". 4

Sources

Comparative

Spectroscopic Analysis and Performance Comparison of 2-chloro-N-(2-iodophenyl)acetamide

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Spectroscopic characterization, stability, and synthetic utility in cross-coupling methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Spectroscopic characterization, stability, and synthetic utility in cross-coupling methodologies.

Executive Summary: The Case for Bifunctionality

In the landscape of modern organic synthesis and drug discovery, haloacetamides are indispensable building blocks. Among them, 2-chloro-N-(2-iodophenyl)acetamide (CAS: 66947-88-4) stands out as a highly versatile, bifunctional intermediate [1]. It features two orthogonal reactive sites: a chloroacetyl group primed for nucleophilic substitution ( SN​2 ), and an ortho-iodoaryl moiety that serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, or Buchwald-Hartwig aminations).

This guide objectively compares the spectroscopic profile, stability, and synthetic performance of 2-chloro-N-(2-iodophenyl)acetamide against two common alternatives:

  • 2-chloro-N-phenylacetamide (CAS: 587-65-5) : A simpler analog lacking the ortho-iodo group [2].

  • 2-bromo-N-(2-iodophenyl)acetamide : A more reactive but less stable halogen analog.

By understanding the spectroscopic signatures and the causality behind their chemical behavior, researchers can optimize their synthetic workflows, particularly in the regioselective synthesis of complex heterocycles like oxindoles and indoles [3].

Comparative Spectroscopic Profiling

Accurate spectroscopic characterization is critical for confirming the integrity of bifunctional precursors before deploying them in complex catalytic cycles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the heavy iodine atom at the ortho position induces significant magnetic anisotropy and steric hindrance, which uniquely shifts the aromatic protons compared to the unfunctionalized 2-chloro-N-phenylacetamide. Furthermore, the electronegativity difference between chlorine and bromine allows for easy differentiation of the α -halo CH2​ group.

Table 1: Comparative 1 H NMR Data (DMSO- d6​ , 400 MHz)

Proton Assignment2-chloro-N-(2-iodophenyl)acetamide (Target)2-chloro-N-phenylacetamide (Alt A)2-bromo-N-(2-iodophenyl)acetamide (Alt B)
NH (Amide) ~10.0 ppm (s, 1H)~10.3 ppm (s, 1H)~10.0 ppm (s, 1H)
H-3 (ortho to I) ~7.85 ppm (dd, 1H)N/A~7.85 ppm (dd, 1H)
H-6 (ortho to NH) ~7.45 ppm (dd, 1H)~7.60 ppm (d, 2H)~7.45 ppm (dd, 1H)
Other Ar-H ~6.95 - 7.35 ppm (m, 2H)~7.10 - 7.35 ppm (m, 3H)~6.95 - 7.35 ppm (m, 2H)
CH 2​ ( α to X) ~4.30 ppm (s, 2H)~4.25 ppm (s, 2H)~4.05 ppm (s, 2H)

Causality Note: The CH2​ protons in the bromo-derivative appear further upfield (~4.05 ppm) than in the chloro-derivative (~4.30 ppm). While bromine is heavier, chlorine is more electronegative, exerting a stronger inductive deshielding effect on the adjacent methylene protons.

FT-IR and High-Resolution Mass Spectrometry (HRMS)
  • FT-IR: The amide I (C=O stretch) appears at ~1670 cm −1 , and the amide II (N-H bend) at ~1530 cm −1 . The critical differentiator is the C-I stretch (~520 cm −1 ), which is absent in 2-chloro-N-phenylacetamide.

  • HRMS (ESI-TOF): The target compound exhibits a distinct isotopic signature due to the 35Cl/37Cl ratio (3:1). The exact mass for C8​H7​ClINO is 294.9261 Da. In contrast, the bromo-alternative displays a 1:1 isotopic doublet ( 79Br/81Br ), which instantly flags the halogen identity.

SpectroscopicWorkflow A 2-chloro-N-(2-iodophenyl)acetamide (Sample Preparation) B NMR Spectroscopy (1H, 13C, 2D-HMBC) A->B C FT-IR Spectroscopy (ATR Mode) A->C D HRMS Analysis (ESI-TOF) A->D E Structural Validation & Purity Assessment B->E C->E D->E

Caption: Multi-modal spectroscopic workflow for structural validation of the haloacetamide.

Experimental Protocols for Spectroscopic Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when characterizing 2-chloro-N-(2-iodophenyl)acetamide.

Protocol A: NMR Acquisition ( 1 H and 13 C)
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- d6​ . Why DMSO- d6​ ? The polar amide group can cause aggregation or poor solubility in CDCl 3​ . DMSO disrupts intermolecular hydrogen bonding, providing sharp, highly resolved NH peaks.

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) as a 0.00 ppm reference to self-validate the chemical shift calibration.

  • Acquisition Parameters: Run 16 scans for 1 H (relaxation delay D1​=1.5 s) and 512 scans for 13 C (relaxation delay D1​=2.0 s). The longer D1​ in 13 C ensures the quaternary carbonyl and C-I carbons relax fully for accurate integration.

Protocol B: FT-IR (ATR Mode)
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm −1 resolution) to subtract atmospheric CO2​ and water vapor.

  • Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the crystal. Apply the pressure anvil until the force gauge clicks. Causality: Solid-state ATR prevents solvent-induced shifting of the critical N-H and C=O vibrational bands.

  • Data Processing: Normalize the spectrum and identify the C-Cl stretch (~740 cm −1 ) and C-I stretch (~520 cm −1 ).

Protocol C: HRMS (ESI-TOF)
  • Sample Prep: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid promotes efficient protonation [M+H]+ in the electrospray ionization source.

  • Calibration: Infuse a sodium formate calibrant solution prior to the run to ensure mass accuracy within < 5 ppm.

  • Analysis: Confirm the presence of the m/z 295.9339 [M+H]+ peak and the m/z 297.9310 peak (32% relative abundance, confirming the 37 Cl isotope).

Performance Comparison in Organic Synthesis

The true value of 2-chloro-N-(2-iodophenyl)acetamide lies in its synthetic utility, particularly in solid-phase organic synthesis and the construction of complex heterocycles [4].

Table 2: Comparative Stability and Reactivity Profile

Property2-chloro-N-(2-iodophenyl)acetamide2-chloro-N-phenylacetamide2-bromo-N-(2-iodophenyl)acetamide
Benchtop Stability High (Stable to moisture/light)HighModerate (Light-sensitive)
SN​2 Reactivity Moderate (Controlled)ModerateHigh (Prone to over-alkylation)
Pd-Catalyzed Cyclization Excellent (Regioselective)Poor (Requires C-H activation)Good (Prone to premature degradation)
Bifunctionality Yes (C-Cl and C-I handles)No (Only C-Cl handle)Yes (C-Br and C-I handles)
Why Choose the Chloro-Iodo Derivative?

While 2-bromo-N-(2-iodophenyl)acetamide offers faster SN​2 kinetics, the C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). This weakness leads to competing oxidative addition at the C-Br site during palladium catalysis, reducing the yield of the desired cyclized product.

Conversely, 2-chloro-N-phenylacetamide completely lacks the C-I handle. Synthesizing oxindoles from this precursor requires harsh, unselective C-H activation conditions. 2-chloro-N-(2-iodophenyl)acetamide strikes the perfect balance: the C-Cl bond is stable enough to survive the oxidative addition of Palladium into the C-I bond, allowing for highly regioselective intramolecular Heck reactions or aminations to form oxindoles and indoles [3].

ReactivityPathway A 2-chloro-N-(2-iodophenyl)acetamide (Bifunctional Precursor) B Pd-Catalyzed Intramolecular Heck/Amination A->B Activation of C-I bond C SN2 Alkylation (Nucleophilic Attack) A->C Displacement of C-Cl bond D Oxindole / Indole Derivatives B->D E N-(2-iodophenyl)-2-(substituted)acetamide C->E

Caption: Bifunctional reactivity pathways of the haloacetamide derivative in organic synthesis.

References

  • NextSDS. "2-CHLORO-N-(2-IODOPHENYL)ACETAMIDE — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • ResearchGate. "Diastereoselective Darzens Condensations of α-Haloamides: Influence of Aryl Substituents on Diastereoselectivity." Available at:[Link]

  • MDPI. "From Polymer to Small Organic Molecules: A Tight Relationship between Radical Chemistry and Solid-Phase Organic Synthesis." Molecules 2011, 16(4), 3252-3285. Available at:[Link]

Validation

Comparative Guide: 2-Chloro-N-(2-iodophenyl)acetamide vs. Traditional Alkylating Agents in Covalent Biology

When designing covalent probes, targeted covalent inhibitors (TCIs), or optimizing proteomic workflows, the choice of alkylating agent dictates the integrity of your downstream data. While iodoacetamide (IAA) remains the...

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Author: BenchChem Technical Support Team. Date: April 2026

When designing covalent probes, targeted covalent inhibitors (TCIs), or optimizing proteomic workflows, the choice of alkylating agent dictates the integrity of your downstream data. While iodoacetamide (IAA) remains the historical default for cysteine capping, its aggressive reactivity profile often leads to promiscuous off-target labeling[1].

As a dual-functional probe, 2-chloro-N-(2-iodophenyl)acetamide combines a moderately reactive, cysteine-selective chloroacetamide warhead with a bulky, ortho-iodophenyl moiety. This structural combination provides unique advantages in Fragment-Based Drug Discovery (FBDD) and chemoproteomics, offering improved kinetic selectivity and a versatile handle for late-stage functionalization.

Mechanistic Profiling: Reactivity vs. Selectivity

The fundamental difference between 2-chloro-N-(2-iodophenyl)acetamide and traditional agents lies in the leaving group and steric environment.

Chloroacetamides (CAAs) undergo nucleophilic substitution (SN2) with thiolate anions. Because the chloride ion is a poorer leaving group than iodide, CAAs are intrinsically less reactive than IAAs[1]. This reduced reactivity translates directly to higher kinetic selectivity: CAAs preferentially alkylate highly nucleophilic cysteines while largely ignoring amines (lysine, N-termini) and imidazoles (histidine) that IAA typically attacks[2].

Furthermore, the ortho-iodo substitution on the phenyl ring of 2-chloro-N-(2-iodophenyl)acetamide introduces significant steric hindrance. In the context of covalent drug discovery, this steric bulk prevents indiscriminate labeling in the bulk solvent, requiring the probe to first bind non-covalently within a specific protein pocket (proximity-driven alkylation) before the SN2 trajectory can be achieved[3].

However, this selectivity comes with a specific liability: CAAs are known to induce artifactual methionine oxidation during sample preparation, a side reaction that must be accounted for in quantitative mass spectrometry[2],[4].

ReactivitySelectivity Warhead Alkylating Warhead Selection IAA Iodoacetamide (IAA) High Reactivity Warhead->IAA CAA Chloroacetamide (CAA) Moderate Reactivity Warhead->CAA OffTarget Off-Target Alkylation (Lys, His, N-term) IAA->OffTarget Fast SN2 CysSelect High Cysteine Selectivity (Reduced Off-Target) CAA->CysSelect Slower SN2 MetOx Artifactual Methionine Oxidation Risk CAA->MetOx Side reaction

Logical relationship between warhead reactivity, cysteine selectivity, and off-target effects.

Comparative Performance Data

To objectively select the correct reagent for your assay, consider the quantitative and mechanistic profiles of the most common alkylating agents.

Feature2-Chloro-N-(2-iodophenyl)acetamideIodoacetamide (IAA)N-Ethylmaleimide (NEM)Acrylamide
Reactive Group ChloroacetamideIodoacetamideMaleimideAcrylamide
Reaction Mechanism SN2 SubstitutionSN2 SubstitutionMichael AdditionMichael Addition
Relative Reactivity Moderate (~30-100x slower than IAA)HighVery HighLow
Cysteine Selectivity HighLow (Labels Lys, His)ModerateVery High
Major Liability Methionine Oxidation (Up to 40%)Off-target alkylationReversibility (retro-Michael)Slow reaction kinetics
Downstream Handle Yes (Aryl Iodide)NoNoNo

Data synthesized from comparative proteomic profiling studies[2],[5].

Experimental Protocol: Cysteine Labeling & Validation System

The following protocol is designed for the covalent modification of recombinant proteins using 2-chloro-N-(2-iodophenyl)acetamide, followed by bottom-up LC-MS/MS validation. This is a self-validating system: successful execution is confirmed by a specific mass shift, while the absence of off-target mass shifts validates the kinetic selectivity.

Phase 1: Disulfide Reduction
  • Buffer Preparation: Suspend the target protein (1 mg/mL) in 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Reduction: Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM. Incubate at 37°C for 45 minutes.

    • Causality Check:Do not use Dithiothreitol (DTT) or β -mercaptoethanol. These reagents contain free thiols that will aggressively scavenge the chloroacetamide warhead, quenching the reaction before protein labeling can occur. TCEP reduces disulfides via a phosphine-mediated mechanism and is unreactive toward electrophiles at physiological pH.

Phase 2: Covalent Alkylation
  • Reagent Preparation: Prepare a 50 mM stock of 2-chloro-N-(2-iodophenyl)acetamide in anhydrous DMSO.

  • Alkylation: Add the probe to the protein solution to achieve a final concentration of 5 mM (10% DMSO final).

  • Incubation: Incubate the mixture in the dark at 37°C for 2 hours.

    • Causality Check: The bulky ortho-iodo group introduces steric drag, slowing the SN2 trajectory compared to unhindered chloroacetamides. The elevated temperature (37°C) and extended incubation time compensate for this kinetic penalty to ensure complete target saturation.

Phase 3: Validation via LC-MS/MS
  • Digestion: Quench the reaction with 1% formic acid, perform standard tryptic digestion, and desalt via C18 spin columns.

  • Data Analysis (Self-Validation): Search the MS/MS spectra for a static mass addition of +258.9 Da on cysteine residues.

    • Validation Logic: The molecular weight of the probe is ~295.4 Da. The SN2 reaction results in the loss of HCl (36.5 Da). Therefore, a mass shift of +258.9 Da confirms successful covalent adduct formation. The absence of this +258.9 Da shift on lysine or histidine residues confirms the probe's selectivity.

Workflow Prep Protein Preparation Reduce Reduction (TCEP, 37°C) Prep->Reduce Alkylate Alkylation (2-Cl-N-(2-I-Ph)acetamide) Reduce->Alkylate Digest Digestion (Trypsin) Alkylate->Digest MS LC-MS/MS (+258.9 Da Shift) Digest->MS

Standard workflow for cysteine reduction, alkylation, and LC-MS/MS validation.

Downstream Utility of the 2-Iodophenyl Handle

Beyond simple alkylation, the inclusion of the iodine atom elevates this compound from a standard reagent to a highly specialized chemical biology tool:

  • Structural Biology (Heavy Atom Phasing): Iodine is a heavy atom with a large anomalous scattering signal. Covalent attachment of this probe to a protein crystal provides an excellent handle for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography, facilitating the resolution of novel protein structures.

  • Late-Stage Functionalization: The aryl iodide moiety is a privileged handle for transition-metal catalysis. Once the protein is covalently tagged, the iodine allows for bioorthogonal, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) directly on the intact protein, enabling the modular attachment of fluorophores or affinity tags without needing to synthesize complex, pre-functionalized probes.

References

  • Hains, P. G., & Robinson, P. J. (2017).. Journal of Proteome Research, 16(9), 3443–3447.

  • Kuznetsova, K. G., et al. (2021).. Journal of Proteomics, 231, 104022.

  • Grabrijan, K., et al. (2022).. European Journal of Medicinal Chemistry, 243, 114752.

Sources

Comparative

Executive Summary: The Role of Halogenated Chloroacetamides in TCI Design

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating targeted covalent inhibitor (TCI) warheads. The renaissance of covalent drug discovery has driven the need for ele...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating targeted covalent inhibitor (TCI) warheads.

The renaissance of covalent drug discovery has driven the need for electrophilic "warheads" that balance intrinsic chemical reactivity with target-specific non-covalent binding [1]. While acrylamides dominate the clinical landscape (e.g., Ibrutinib, Osimertinib), their low intrinsic reactivity limits their utility against less nucleophilic cysteines. Conversely, pan-reactive iodoacetamides are highly toxic and restricted to activity-based protein profiling (ABPP).

2-chloro-N-(2-iodophenyl)acetamide emerges as a highly tunable, intermediate-reactivity warhead. By leveraging an α -chloroacetamide core, it undergoes an SN​2 nucleophilic substitution when attacked by a target cysteine thiolate. Crucially, the 2-iodo substitution on the N-phenyl ring provides distinct advantages:

  • Steric Shielding: The bulky iodine atom restricts the conformational flexibility of the amide bond, locking the electrophilic α -carbon into a predictable vector for nucleophilic attack.

  • Halogen Bonding: The polarizable iodine can engage in highly directional σ -hole interactions with backbone carbonyls in the protein binding pocket, increasing the local concentration of the warhead near the target cysteine and driving up the inactivation efficiency ( kinact​/KI​ ).

Objective Comparison: 2-Chloro-N-(2-iodophenyl)acetamide vs. Alternative Warheads

To rationally select a warhead for a TCI campaign, one must evaluate the intrinsic electrophilicity and the mechanism of covalent bond formation [2]. The table below objectively compares 2-chloro-N-(2-iodophenyl)acetamide against standard industry alternatives.

Warhead ScaffoldPrimary MechanismIntrinsic ReactivityTarget SpecificityClinical Viability / Primary Use Case
2-Chloro-N-(2-iodophenyl)acetamide SN​2 SubstitutionModerate–HighCysteine (Highly dependent on local pocket)Lead optimization, fragment-based drug discovery (FBDD) [3].
Acrylamide Michael AdditionLowCysteine (Strictly requires non-covalent pre-organization)High (FDA-approved drugs like Sotorasib, Ibrutinib).
Iodoacetamide SN​2 SubstitutionVery HighPan-Cysteine (High off-target liability)Low. Strictly used as a chemical probe for ABPP.
Fluoroacetamide SN​2 SubstitutionVery LowCysteine (Requires highly activated thiolate)Emerging. Used when extreme metabolic stability is required.

Mechanistic Pathway of Covalent Engagement

The formation of the irreversible adduct follows a two-step kinetic model. First, the inhibitor binds reversibly to the target protein ( KI​ ). Second, the microenvironment of the protein pocket lowers the pKa of the target cysteine, generating a highly nucleophilic thiolate that attacks the α -carbon, displacing the chloride leaving group ( kinact​ ).

Pathway A Target Protein (Free Cys-SH) C Non-Covalent Complex (Reversible Binding) A->C k1 / k-1 B 2-Chloro-N-(2-iodophenyl)acetamide (Electrophile) B->C k1 / k-1 D Deprotonation to Thiolate (Cys-S⁻) C->D Microenvironment E SN2 Nucleophilic Attack (Chloride Displacement) D->E kinact F Irreversible Covalent Adduct (Protein-Inhibitor) E->F Covalent Bond

Covalent binding pathway via SN2 nucleophilic attack.

Experimental Methodologies: Self-Validating Protocols

To rigorously assess the covalent binding of 2-chloro-N-(2-iodophenyl)acetamide, assays must be designed as self-validating systems . This means incorporating internal controls that definitively prove causality—ensuring that observed data is the result of specific covalent engagement rather than assay artifacts or non-specific aggregation.

Protocol 1: Intact Protein LC-MS for Covalent Adduct Validation

Causality: Intact mass spectrometry is the gold standard for confirming 1:1 binding stoichiometry. 2-chloro-N-(2-iodophenyl)acetamide has a molecular weight of ~295.5 Da. Upon SN​2 reaction with a thiol, it loses HCl (36.5 Da). Therefore, a successful, specific covalent modification will yield a precise mass shift of +259.0 Da on the intact protein. Self-Validation: The protocol mandates the parallel processing of a wild-type (WT) protein and a Cys-to-Ala mutant. If the mass shift occurs on the WT but is completely absent on the mutant, it definitively proves that the warhead is site-specific and not promiscuously labeling lysines or histidines.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant WT target protein and the Cys-to-Ala mutant to 2 µM in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Note: Avoid DTT or β -mercaptoethanol, as these nucleophiles will rapidly consume the chloroacetamide warhead.

  • Inhibitor Incubation: Add 2-chloro-N-(2-iodophenyl)acetamide (from a 10 mM DMSO stock) to a final concentration of 20 µM (10x molar excess). Incubate at 25°C.

  • Kinetic Sampling & Quenching: Extract 20 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 2 µL of 10% Formic Acid (FA). Causality: Dropping the pH below 3.0 protonates the reactive cysteine thiolate back to a thiol, instantly halting the SN​2 reaction and freezing the kinetic state.

  • LC-MS Analysis: Inject 10 µL onto a C4 desalting column connected to a Time-of-Flight (TOF) mass spectrometer. Elute using a rapid water/acetonitrile gradient containing 0.1% FA.

  • Deconvolution: Process the raw multi-charged envelope using maximum entropy deconvolution software to obtain the zero-charge intact mass. Verify the +259.0 Da shift on the WT protein and its absence on the Cys-to-Ala mutant.

Workflow S1 1. Incubation (Protein + Inhibitor) S2 2. Acid Quench (0.1% FA) S1->S2 S3 3. LC-MS Analysis (Intact Mass) S2->S3 S4 4. Deconvolution (Mass Shift Calc) S3->S4 S5 5. Validation (Cys-to-Ala Mutant) S4->S5

LC-MS workflow for validating covalent adduct formation.

Protocol 2: Glutathione (GSH) Reactivity Assay

Causality: Before advancing a covalent fragment, its intrinsic reactivity must be quantified to predict off-target toxicity [4]. Glutathione (GSH) is the most abundant intracellular nucleophile (present at 1–10 mM). By incubating the warhead with physiological concentrations of GSH and monitoring the depletion of the parent compound via HPLC, we can calculate its half-life ( t1/2​ ). Self-Validation: Absolute t1/2​ values can fluctuate based on buffer micro-conditions or LC-MS sensitivity. To create a self-validating system, the assay must include a highly reactive standard (Iodoacetamide) and a low-reactivity standard (Acrylamide). The reactivity of 2-chloro-N-(2-iodophenyl)acetamide is then expressed as a normalized index relative to these bounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM reduced Glutathione (GSH). Bubble with argon to prevent GSH oxidation to GSSG.

  • Reaction Initiation: Add 2-chloro-N-(2-iodophenyl)acetamide, Iodoacetamide (positive control), and a standard Acrylamide (negative control) to separate vials at a final concentration of 100 µM (1:10 ratio of inhibitor to GSH).

  • Incubation & Sampling: Incubate at 37°C with continuous stirring. At 0, 1, 2, 4, 8, and 24 hours, remove 20 µL aliquots and quench with 80 µL of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Quantification: Centrifuge to remove precipitated salts, then analyze the supernatant via LC-UV/MS. Plot the natural log of the remaining parent compound peak area against time.

  • Data Extraction: Determine the pseudo-first-order rate constant ( kobs​ ) from the slope of the linear regression, and calculate the half-life ( t1/2​=ln(2)/kobs​ ).

Quantitative Data Summary: Predictive GSH Reactivity

Compound / WarheadGSH Half-Life ( t1/2​ )Reactivity ClassificationPredictive Outcome
Iodoacetamide (Control)< 15 minutesHyper-reactiveHigh off-target toxicity; unsuitable for therapeutics.
2-Chloro-N-(2-iodophenyl)acetamide 4.5 – 6.0 hours Moderate Viable for FBDD; requires strong non-covalent affinity to drive specificity.
Unsubstituted Chloroacetamide 10 – 12 hoursLow-ModerateRequires highly nucleophilic target cysteines.
Standard Acrylamide (Control)> 48 hoursVery LowExcellent safety profile; requires perfect pocket alignment.

Data Interpretation: The 2-iodo substitution increases the intrinsic reactivity compared to unsubstituted chloroacetamides (lowering the t1/2​ from ~11 hours to ~5 hours). This makes 2-chloro-N-(2-iodophenyl)acetamide an excellent starting point for fragment screening against challenging, solvent-exposed cysteines where acrylamides fail to react.

References

  • 1 - PMC / NIH 2.2 - JACS Au / ACS Publications 3.3 - Journal of Medicinal Chemistry / ACS Publications

  • 4 - PMC / NIH

Sources

Validation

Comparative Guide: Cross-Reactivity Profiling of 2-Chloro-N-(2-iodophenyl)acetamide in Covalent Ligand Discovery

The design of targeted covalent inhibitors (TCIs) and chemical probes requires a precise calibration of intrinsic chemical reactivity and target-binding affinity. This delicate balance is widely referred to in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

The design of targeted covalent inhibitors (TCIs) and chemical probes requires a precise calibration of intrinsic chemical reactivity and target-binding affinity. This delicate balance is widely referred to in drug development as the "Goldilocks principle"[1]. The compound 2-chloro-N-(2-iodophenyl)acetamide represents a highly optimized electrophilic fragment that leverages this principle. By utilizing a sterically hindered α -chloroacetamide warhead, this compound achieves robust target engagement while mitigating the severe off-target cross-reactivity typically associated with more aggressive alkylating agents.

This guide objectively compares the cross-reactivity profile of 2-chloro-N-(2-iodophenyl)acetamide against alternative electrophilic warheads and provides self-validating methodologies for empirical profiling.

Mechanistic Causality: Warhead Geometry and Reactivity

The cross-reactivity of a covalent probe is fundamentally dictated by its reaction mechanism and spatial geometry. 2-Chloro-N-(2-iodophenyl)acetamide reacts via an SN​2 nucleophilic substitution, where a deprotonated thiolate attacks the α -carbon, displacing the chloride leaving group.

  • Chloroacetamides vs. Acrylamides: Unlike acrylamides, which react via a β -carbon Michael addition and often require strict pre-organization, the α -reactive geometry of chloroacetamides allows for robust covalent engagement even with less reactive target cysteines[2]. Acrylamides exhibit extremely low intrinsic reactivity, often liganding fivefold fewer sites than chloroacetamides across the proteome[3].

  • The Role of the Ortho-Iodo Substitution: The bulky iodine atom on the ortho position of the phenyl ring forces the aromatic system out of coplanarity with the amide bond. This conformational restriction reduces the entropic penalty upon target binding. More importantly, it provides critical steric shielding around the electrophilic α -carbon. This shielding restricts the S_N2 attack trajectory, heavily penalizing bulkier or less nucleophilic residues (such as lysine or histidine) and thereby enhancing cysteine selectivity compared to unhindered haloacetamides.

  • Chloroacetamides vs. Iodoacetamides: Iodoacetamides are universally recognized as hyper-reactive; they are approximately 21-fold more reactive than the average chloroacetamide[4]. This indiscriminate reactivity inevitably leads to promiscuous cross-reactivity with lysines, histidines, and N-terminal amines, making them unsuitable for selective in vivo applications[5].

Logic IA Iodoacetamides (Hyper-Reactive) Cross High Cross-Reactivity (Promiscuous Off-Target) IA->Cross CA Chloroacetamides (Tempered Reactivity) Select High Cysteine Selectivity (Minimal Off-Target) CA->Select AA Acrylamides (Low Reactivity) Depend Target-Dependent (Requires Pre-organization) AA->Depend

Logical relationship between electrophile reactivity and proteome-wide selectivity.

Objective Performance Comparison

To objectively evaluate 2-chloro-N-(2-iodophenyl)acetamide, we must compare its performance metrics against its direct structural analogs featuring different warheads. The table below synthesizes the expected quantitative reactivity and selectivity data based on established proteomic profiling of carbon electrophiles.

Compound AnalogWarhead TypeIntrinsic Reactivity (GSH t1/2​ )Proteome-Wide Cys SelectivityPrimary Off-Target Cross-Reactivity
2-Chloro-N-(2-iodophenyl)acetamide α -Chloroacetamide~120 min>90%Minimal (Requires high conc. for Lys/His)
2-Iodo-N-(2-iodophenyl)acetamide α -Iodoacetamide<5 min~70%High (Lys, His, N-termini)
N-(2-iodophenyl)acrylamide α,β -Unsaturated Amide>1440 min>95%Negligible (Highly target-dependent)

Data represents generalized kinetic and selectivity parameters derived from competitive chemoproteomic profiling of matched electrophile libraries.

Self-Validating Experimental Methodologies

To empirically verify the cross-reactivity of 2-chloro-N-(2-iodophenyl)acetamide, researchers must employ rigorous, self-validating protocols.

Protocol A: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality: To decouple intrinsic chemical reactivity from protein-driven proximity effects, we measure the depletion rate of the compound in the presence of a massive excess of glutathione (GSH). We utilize LC-MS over simple UV-Vis to ensure that the disappearance of the parent mass directly correlates with the appearance of the specific GSH-adduct mass. Self-Validation: The assay must include a hyper-reactive positive control (e.g., an iodoacetamide analog) to confirm GSH nucleophilicity under the buffer conditions, and a vehicle control (DMSO) to rule out spontaneous compound hydrolysis or precipitation. Mass balance must be maintained throughout the time-course.

  • Prepare a 10 mM stock of 2-chloro-N-(2-iodophenyl)acetamide in DMSO.

  • Dilute the compound to 100 µM in PBS (pH 7.4) containing 1 mM GSH (10-fold excess) at 37°C.

  • Quench 50 µL aliquots at specific time points (0, 15, 30, 60, 120, 240 min) using an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Analyze via LC-MS/MS, plotting the area under the curve (AUC) of the parent ion over time to calculate the pseudo-first-order half-life ( t1/2​ ).

Protocol B: Competitive isoTOP-ABPP (Activity-Based Protein Profiling)

Causality: To map the proteome-wide cross-reactivity in a native environment, we utilize competitive ABPP. Cells are pre-incubated with the chloroacetamide, which covalently blocks its target cysteines. A hyper-reactive, universal alkyne-tagged iodoacetamide (IA-alkyne) is subsequently added to label all remaining unreacted cysteines[3]. Using heavy/light isotopically labeled cleavable linkers allows for precise relative quantification in a single multiplexed MS run, eliminating run-to-run variance. Self-Validation: A parallel DMSO-treated control establishes the baseline maximum labeling of all accessible cysteines. A reduction in IA-alkyne labeling (quantified via heavy/light isotopic ratios) in the compound-treated sample strictly validates target engagement, while off-target labeling is flagged if non-target cysteines show >50% competition.

  • Incubate native cell lysates (2 mg/mL protein) with 50 µM 2-chloro-N-(2-iodophenyl)acetamide (or DMSO vehicle) for 1 hour at 37°C.

  • Add 100 µM IA-alkyne to all samples for 1 hour to universally label all unreacted, solvent-accessible cysteines.

  • Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC "click" chemistry) to append a biotin-azide tag containing an isotopically labeled, TEV-cleavable linker (Heavy for DMSO, Light for Compound).

  • Combine Heavy and Light samples, enrich via streptavidin agarose, and digest with trypsin.

  • Cleave enriched peptides using TEV protease and analyze via quantitative LC-MS/MS to determine competition ratios (R = Heavy/Light).

Workflow S1 1. Proteome Incubation (2-Chloro-N-...) S2 2. Universal Labeling (IA-Alkyne) S1->S2 S3 3. Click Chemistry (Biotin-Azide) S2->S3 S4 4. Enrichment & Digestion S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Experimental workflow for competitive Activity-Based Protein Profiling (ABPP).

Structural Implications in Signaling Pathways

Covalent fragments utilizing chloroacetamide warheads are frequently deployed to interrogate complex signaling cascades, such as kinase-driven pathways. By irreversibly binding to a specific cysteine residue within a target's active or allosteric site, 2-chloro-N-(2-iodophenyl)acetamide effectively uncouples the target from its upstream stimulus. The covalent nature of this interaction ensures that the inhibition is not outcompeted by high endogenous substrate concentrations (e.g., ATP), leading to sustained pathway suppression and downstream effector silencing.

Pathway Ligand Extracellular Stimulus (e.g., Growth Factor) Receptor Target Protein (Cys-containing) Ligand->Receptor Effector Downstream Effector (e.g., Kinase Cascade) Receptor->Effector Probe 2-Chloro-N-(2-iodophenyl)acetamide Probe->Receptor Covalent Alkylation Output Cellular Response (Proliferation / Survival) Effector->Output

Disruption of a kinase signaling pathway via covalent alkylation by the probe.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-chloro-N-(2-iodophenyl)acetamide

A Researcher's Guide to Safely Handling 2-chloro-N-(2-iodophenyl)acetamide As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Handling these c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling 2-chloro-N-(2-iodophenyl)acetamide

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Handling these compounds, such as 2-chloro-N-(2-iodophenyl)acetamide, requires a protocol built on a deep understanding of potential risks and a commitment to rigorous safety practices. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Profile

Understanding the "why" behind safety protocols begins with the chemical's hazard profile. Based on its analogues, 2-chloro-N-(2-iodophenyl)acetamide is predicted to be a hazardous substance. The primary concerns are:

  • Skin Irritation (Category 2): The chloroacetamide moiety is known to be irritating to the skin upon contact.[1]

  • Serious Eye Irritation (Category 2): Direct contact with the eyes is likely to cause significant irritation.[1]

  • Acute Oral Toxicity (Category 4, predicted): The related compound 2-chloro-N-(4-iodophenyl)acetamide is harmful if swallowed.[1]

  • Respiratory Irritation (Category 3, predicted): As a solid powder, airborne particles may cause respiratory tract irritation if inhaled.[1]

Additionally, some related chloroacetamides have been linked to skin sensitization and are suspected of causing reproductive harm.[3] Therefore, minimizing exposure is the paramount principle.

Table 1: Hazard Classification Summary (Based on Analogues)

Hazard Class Category GHS Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [1]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [1][2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[1] |

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step; it is a critical barrier designed to isolate you from the chemical's specific hazards. For handling 2-chloro-N-(2-iodophenyl)acetamide, a standard and an enhanced level of PPE are recommended based on the nature of the procedure.

Core PPE for All Operations:
  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect from dust particles that may become airborne.[4]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[5]

  • Protective Clothing: A standard laboratory coat is mandatory to protect against incidental skin contact. Ensure it is fully buttoned.

Step-by-Step Protocol: Donning and Doffing Core PPE
  • Donning (Putting On):

    • Put on your lab coat and fasten it completely.

    • Wash and dry your hands thoroughly.

    • Put on safety goggles.

    • Put on nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Doffing (Taking Off):

    • Remove gloves using a skin-to-skin and glove-to-glove technique to prevent contamination.

    • Remove your lab coat, folding the contaminated outside inwards.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.

Enhanced PPE for High-Risk Procedures:

For procedures with a high risk of dust generation (e.g., weighing, transferring large quantities, sonicating), the following additions are crucial:

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 respirator). This is essential because a harmful concentration of airborne particles can be reached quickly when the powder is dispersed.

  • Face Shield: In addition to goggles, a face shield provides a secondary layer of protection for the entire face from splashes or airborne particles.[5]

Operational Plan: Safe Handling and Storage

Safe handling is a dynamic process that requires constant vigilance. The following protocols are designed to minimize exposure during routine laboratory work.

Engineering Controls: Your Primary Barrier
  • Ventilation: Always handle 2-chloro-N-(2-iodophenyl)acetamide in a certified chemical fume hood to control airborne dust and vapors.[5] Ensure adequate ventilation and that an eyewash station and safety shower are readily accessible.[1][2]

Procedural Workflow for Safe Handling
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood.

    • Use a micro-spatula to minimize dust generation. Avoid pouring the solid, which can create airborne particles.

    • Close the container tightly immediately after use.

  • Housekeeping:

    • Clean any spills immediately, following the accidental release protocol below.

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

    • Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements
  • Store 2-chloro-N-(2-iodophenyl)acetamide in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1]

  • Keep it segregated from strong oxidants, strong bases, and strong acids.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures
  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Accidental Release Measures
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • Contain: Wearing appropriate PPE (including respiratory protection), carefully sweep up the spilled solid. Moisten the material slightly with water to prevent dusting if appropriate.

  • Collect: Place the material into a suitable, labeled, and closed container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan
  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[5]

  • Do not allow the chemical to enter drains or the environment.[5]

Diagrams

PPE_Decision_Workflow start Handling 2-chloro-N- (2-iodophenyl)acetamide weighing Weighing, transferring, or potential for dust? start->weighing core_ppe Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat weighing->core_ppe No enhanced_ppe Enhanced PPE: - Core PPE - Respirator (N95/P100) - Face Shield weighing->enhanced_ppe Yes procedure Proceed with caution in a fume hood core_ppe->procedure enhanced_ppe->procedure

Caption: PPE selection workflow for handling the compound.

References

  • N-(2-Iodophenyl)acetamide Safety Data Sheet. Tokyo Chemical Industry Co., Ltd.

  • 2-Chloroacetamide Safety Data Sheet. Eurofins. (Note: A deep link to the specific SDS is unavailable, this URL leads to the company's media resources page.)

  • 2-Chloro-N-(4-iodophenyl)acetamide Safety Data Sheet. Fisher Scientific.

  • 2-chloroacetamide: Human health tier II assessment. Australian Government Department of Health.

  • ICSC 0640 - 2-CHLOROACETAMIDE. ILO and WHO.

  • 2-chloro-N-(2-chloro-4-iodophenyl)acetamide Product Page. EvitaChem.

  • Safety Guidelines for Handling Chemicals. HPE Support.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-iodophenyl)acetamide
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